spiro[2.4]heptane-5-carboxylic acid
Beschreibung
Eigenschaften
CAS-Nummer |
109532-61-8 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
spiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-1-2-8(5-6)3-4-8/h6H,1-5H2,(H,9,10) |
InChI-Schlüssel |
IIPOHIIXHDZIAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2)CC1C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
CAS 109532-61-8 spiro[2.4]heptane-5-carboxylic acid SDS
This guide outlines the technical specifications, synthesis pathways, and safety protocols for Spiro[2.4]heptane-5-carboxylic acid (CAS 109532-61-8) . It is designed for medicinal chemists and process engineers utilizing this compound as a scaffold in drug discovery, particularly for antiviral (HCV) and antibacterial therapeutic candidates.
CAS 109532-61-8 | C₈H₁₂O₂
Executive Summary
Spiro[2.4]heptane-5-carboxylic acid is a bicyclic aliphatic building block characterized by a spiro-junction between a cyclopropane and a cyclopentane ring. In medicinal chemistry, it serves as a conformational restrictor , used to lock pharmacophores into bioactive geometries, thereby improving potency and metabolic stability (decreasing susceptibility to oxidative metabolism at the sp³ carbons). It is a structural analog to the azaspiro scaffolds found in NS5A inhibitors (e.g., Ledipasvir) and is critical in structure-activity relationship (SAR) studies for exploring lipophilicity and steric bulk without adding excessive molecular weight.
Chemical Identity & Physicochemical Properties
| Property | Specification |
| CAS Number | 109532-61-8 |
| IUPAC Name | Spiro[2.4]heptane-5-carboxylic acid |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| Physical State | Liquid (at room temperature) or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
| Acidity (pKa) | ~4.8 (Predicted, typical for aliphatic carboxylic acids) |
| InChI Key | IIPOHIIXHDZIAO-UHFFFAOYSA-N |
Synthesis & Manufacturing Workflow
The synthesis of spiro[2.4]heptane-5-carboxylic acid typically involves the construction of the spiro-cyclopropane ring onto a pre-functionalized cyclopentane core. The most robust industrial route utilizes the Simmons-Smith cyclopropanation of an exocyclic alkene to avoid the safety hazards associated with diazomethane at scale.
Core Synthetic Pathway
-
Precursor Formation: Wittig olefination of methyl 3-oxocyclopentanecarboxylate yields the exocyclic methylene intermediate.
-
Cyclopropanation: Treatment with diiodomethane (CH₂I₂) and Zinc-Copper couple (Zn-Cu) generates the spiro-junction.
-
Hydrolysis: Saponification of the ester yields the free acid.
Figure 1: Synthetic route for CAS 109532-61-8 via Simmons-Smith cyclopropanation.
Process Considerations
-
Stereochemistry: The cyclopropanation of the 3-substituted cyclopentane derivative will yield a mixture of diastereomers (cis/trans relative to the carboxylate). Separation is typically achieved via chiral HPLC or crystallization of diastereomeric salts (e.g., using α-methylbenzylamine) at the acid stage.
-
Safety Note: While Simmons-Smith is safer than diazomethane, organozinc reagents are pyrophoric. Reactions must be conducted under strict inert atmosphere (Argon/Nitrogen).
Applications in Drug Discovery
Scaffold Utility
-
Bioisostere for Proline/Phenylalanine: The spiro[2.4]heptane core mimics the turn geometry of proline but lacks the nitrogen atom, altering hydrogen bond donor/acceptor profiles and increasing lipophilicity (LogP ~1.57).
-
Metabolic Stability: The spiro-cyclopropane ring blocks metabolic oxidation at the typically labile positions of the cyclopentane ring, extending the half-life of the parent drug.
Therapeutic Areas
-
HCV NS5A Inhibitors: Used as a carbocyclic analog to the azaspiro cores found in second-generation antivirals.
-
Antibacterials: Incorporated into quinolone derivatives to restrict the rotation of side chains, enhancing binding affinity to DNA gyrase.
Safety & Handling (SDS Analysis)
Signal Word: DANGER
Hazard Classification (GHS)
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage. (Critical Hazard)
-
H335: May cause respiratory irritation.
Handling Protocol Decision Tree
The following logic gate ensures operator safety during synthesis and handling.
Figure 2: Safety decision tree emphasizing protection against serious eye damage.
Emergency Response
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately call a POISON CENTER or doctor. (Due to H318, delay can cause permanent blindness).
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Inert gas storage (Nitrogen) is recommended to prevent slow oxidation.
References
-
PubChem Compound Summary . Spiro[2.4]heptane-5-carboxylic acid (CID 13928496). National Center for Biotechnology Information. Available at: [Link]
-
Yao, Y., et al. (2011) . Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation. Journal of Organic Chemistry. (Contextual reference for spiro-heptane synthesis methodologies). Available at: [Link]
The Spirocyclic Advantage: A Technical Guide to Spiroheptane-5-carboxylic Acid
The Spirocyclic Advantage: A Technical Guide to Spiro[1]heptane-5-carboxylic Acid
Executive Summary
In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—has become a primary directive for improving drug candidate survivability. Spirocyclic scaffolds, characterized by two rings sharing a single tetrahedral carbon atom, introduce critical 3D complexity (high Fsp³ character) that enhances target selectivity and metabolic stability.
This whitepaper provides an in-depth technical analysis of spiro[1]heptane-5-carboxylic acid , a foundational spirocyclic building block. We will deconstruct its physicochemical properties, clarify its nomenclature, and provide field-validated synthetic protocols designed for high-yield integration into drug discovery pipelines.
Structural & Physicochemical Profiling
Molecular Weight and Formula Derivation
The core scaffold is spiro[1]heptane , which consists of a cyclopropane ring (3 carbons) and a cyclopentane ring (5 carbons) fused at a single spiro carbon.
-
Carbon Count: 3 (cyclopropane) + 5 (cyclopentane) - 1 (shared spiro carbon) = 7 carbons.
-
Base Hydrocarbon: C₇H₁₂.
-
Functionalization: Substituting one hydrogen atom with a carboxylic acid group (-COOH) adds 1 carbon, 2 oxygens, and results in a net loss of 0 hydrogens (since the H is replaced by COOH).
-
Final Molecular Formula: C₈H₁₂O₂ [1].
Calculating the exact molecular weight:
-
Carbon (8 × 12.011) = 96.088 g/mol
-
Hydrogen (12 × 1.008) = 12.096 g/mol
-
Oxygen (2 × 15.999) = 31.998 g/mol
-
Total Molecular Weight: 140.18 g/mol [2].
Nomenclature Insight: The 5- vs. 6-Position Symmetry
A common point of confusion in chemical databases arises from the numbering of the spiro[1]heptane system. According to IUPAC rules, numbering begins in the smaller ring (cyclopropane: C1, C2), passes through the spiro atom (C3), and continues around the larger ring (cyclopentane: C4, C5, C6, C7).
Because the cyclopentane ring is perfectly symmetric relative to the C3 spiro carbon, position 5 is chemically and spatially equivalent to position 6 . Consequently, spiro[1]heptane-5-carboxylic acid and spiro[1]heptane-6-carboxylic acid are synonymous identifiers for the exact same molecule [2].
Physicochemical Summary Table
| Property | Value |
| IUPAC Name | spiro[1]heptane-6-carboxylic acid |
| Common Synonym | spiro[1]heptane-5-carboxylic acid |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| Monoisotopic Mass | 140.0837 Da |
| CAS Registry Number | 109532-61-8 |
| Predicted XLogP3 | 1.8 |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
The "Spiro Advantage" in Drug Discovery
The incorporation of the spiro[1]heptane core into active pharmaceutical ingredients (APIs) is not merely structural; it is highly functional. Aza-derivatives of this exact scaffold (e.g., 5-azaspiro[1]heptane-6-carboxylic acid) serve as critical, conformationally restricted proline bioisosteres. This specific structural motif was instrumental in the development of, a blockbuster NS5A inhibitor used to cure Hepatitis C [3].
The pharmacological logic behind utilizing this scaffold is mapped below:
Figure 1: Pharmacological advantages of integrating spirocyclic scaffolds in drug design.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocol details a self-validating, three-step de novo synthesis of spiro[1]heptane-5-carboxylic acid starting from readily available precursors.
Synthetic Pathway Visualization
Figure 2: Three-step synthetic workflow for spiro[1]heptane-5-carboxylic acid.
Step-by-Step Methodology
Step 1: Wittig Olefination
-
Procedure: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert N₂ atmosphere. Add potassium tert-butoxide (t-BuOK, 1.1 eq) portion-wise. Stir for 30 minutes to generate the ylide. Dropwise, add methyl 3-oxocyclopentanecarboxylate (1.0 eq). Warm to room temperature and stir for 4 hours. Quench with water and extract with diethyl ether.
-
Causality: t-BuOK is specifically chosen over stronger nucleophilic bases (like n-BuLi) to prevent unwanted nucleophilic attack on the ester carbonyl. This step efficiently converts the ketone into an exocyclic double bond, establishing the precise geometry required for subsequent cyclopropanation.
Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation
-
Procedure: Dissolve the intermediate methyl 3-methylenecyclopentanecarboxylate in anhydrous dichloromethane (DCM) at 0 °C. Carefully add diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.5 eq), followed immediately by the dropwise addition of diiodomethane (CH₂I₂, 5.0 eq). Stir for 12 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl and extract with DCM.
-
Causality: The Furukawa modification (utilizing Et₂Zn instead of a traditional, heterogeneous Zn-Cu couple) ensures the homogenous and highly reproducible generation of the zinc carbenoid intermediate. This is critical for overcoming the steric hindrance of exocyclic alkenes, driving the spiro-cyclopropanation to completion without degrading the ester moiety.
Step 3: Mild Saponification
-
Procedure: Dissolve the resulting methyl spiro[1]heptane-5-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 6 hours. Evaporate the organic solvents in vacuo, acidify the remaining aqueous layer to pH 2 using 1M HCl, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the pure acid.
-
Causality: LiOH is utilized as a mild base to hydrolyze the ester. The specific ternary mixed solvent system (THF/MeOH/H₂O) is engineered to ensure complete solubility of both the highly lipophilic spiro-ester and the inorganic base, preventing the reaction from stalling at the biphasic interface.
Analytical Validation
To validate the success of the synthesis, the resulting compound must be subjected to rigorous analytical profiling:
-
Mass Spectrometry (LC-MS): Due to the presence of the carboxylic acid, Electrospray Ionization in negative mode (ESI-) is the optimal technique. A prominent [M-H]⁻ pseudomolecular ion at m/z 139.07 is the primary indicator of success [2].
-
Nuclear Magnetic Resonance (¹H NMR, CDCl₃): The hallmark of a successful spirocyclic ring formation is the appearance of highly shielded cyclopropane protons. Look for a distinct, complex multiplet significantly upfield between 0.40 ppm and 0.80 ppm . The alpha-proton adjacent to the carboxylic acid will typically present as a multiplet around 2.50 – 2.80 ppm .
References
-
Chem-Space. (2026). Spiro[1]heptane-5-carboxylic acid - C8H12O2. Chem-Space Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13928496, spiro[1]heptane-6-carboxylic acid. PubChem. Retrieved from[Link]
-
MDPI - Molecules. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid. Retrieved from[Link]
An In-Depth Technical Guide to Spiro[2.4]heptane Carboxylic Acid Derivatives in Medicinal Chemistry
Abstract
The paradigm in modern drug discovery is undergoing a significant shift, moving away from the traditionally favored flat, aromatic structures towards more three-dimensional molecular architectures. This "escape from flatland" is driven by the need for novel chemical matter with improved physicochemical properties and better target engagement.[1] Spirocyclic scaffolds, particularly the spiro[2.4]heptane core, have emerged as a privileged motif in this endeavor.[2][3] Their inherent rigidity and three-dimensionality allow for a precise spatial arrangement of functional groups, offering a unique way to explore chemical space and enhance interactions with biological targets.[4] This technical guide provides a comprehensive overview of spiro[2.4]heptane carboxylic acid derivatives, focusing on their synthesis, medicinal chemistry applications, and the strategic rationale for their use in drug development.
The Strategic Advantage of the Spiro[2.4]heptane Scaffold
The spiro[2.4]heptane framework, which consists of a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, offers several distinct advantages for the medicinal chemist:
-
Inherent Three-Dimensionality: Unlike flat aromatic rings, the spiro[2.4]heptane core projects substituents into three-dimensional space with well-defined vectors. This rigid, non-planar structure can lead to improved binding affinity and selectivity by accessing deeper or more complex pockets in protein targets.[4]
-
Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) in a molecule is a key indicator of its complexity and is often correlated with improved clinical success.[5] Compounds with higher Fsp³ character, like spiro[2.4]heptane derivatives, tend to have better aqueous solubility, improved metabolic stability, and a more favorable overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[4][5]
-
Novelty and Patentability: As a less explored scaffold compared to traditional ring systems, spiro[2.4]heptane derivatives provide access to novel chemical space, which is crucial for developing new intellectual property.[2][3]
-
Bioisosterism: The rigid carbon skeleton can serve as a non-aromatic bioisostere for phenyl rings, offering a way to mitigate metabolism or toxicity issues associated with aromatic systems while maintaining a similar spatial presentation of key functional groups.[6][7] The carboxylic acid moiety, in turn, is a critical pharmacophore, often acting as a hydrogen bond donor/acceptor or a mimic of phosphate groups, enabling strong interactions with target proteins.
Synthesis of Spiro[2.4]heptane Carboxylic Acid Derivatives
The construction of the spiro[2.4]heptane core is a key challenge that has been addressed through various synthetic strategies. A common approach involves the cyclopropanation of a cyclopentene precursor.
General Synthetic Workflow
A representative synthetic pathway often begins with the formation of the spirocyclic ketone, which can then be further elaborated to introduce the carboxylic acid group. The following diagram illustrates a conceptual workflow for the synthesis of these derivatives.
Caption: Conceptual Synthetic Workflow for Spiro[2.4]heptane Carboxylic Acid.
Key Experimental Protocol: Synthesis via Spiroannelation
The following protocol is a representative example for the spiroannelation of a ketone to form a spiro[2.4]heptane derivative, a key intermediate.
Reaction: Spiroannelation using 2-Chloroethyl dimethyl sulfonium iodide.
Rationale: This method provides a convenient and relatively mild approach for the spiroannelation of ketones, forming the cyclopropane ring fused to the existing cyclopentanone ring system.
Step-by-Step Methodology:
-
Reagent Preparation: To a stirred suspension of sodium hydride (1.2 eq) in dry DMSO at room temperature under an inert atmosphere (N₂), add dimethyl sulfoxide (DMSO) and stir for 45 minutes or until hydrogen evolution ceases.
-
Ylide Formation: Cool the resulting solution to 0 °C and add 2-chloroethyl dimethyl sulfonium iodide (1.1 eq) portion-wise, maintaining the temperature below 10 °C. Stir the mixture for 10 minutes at 0 °C.
-
Substrate Addition: Add a solution of the starting cyclopentanone derivative (1.0 eq) in dry DMSO dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Quenching: Upon completion, carefully pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, spiro[2.4]heptan-4-one, can be purified by column chromatography on silica gel.[8]
Medicinal Chemistry Applications: A Case Study on ALX Receptor Agonists
The true potential of the spiro[2.4]heptane carboxylic acid scaffold is best illustrated through its application in active drug discovery programs. One of the most compelling examples is the development of bridged spiro[2.4]heptane derivatives as potent agonists of the human ALX receptor.[9]
The ALX receptor (also known as FPR2) is a G-protein coupled receptor that plays a crucial role in mediating inflammation resolution. Agonists of this receptor are of significant interest for treating a wide range of inflammatory diseases.[9]
Mechanism of Action
ALX receptor agonists mimic the action of endogenous pro-resolving mediators like Lipoxin A4. Activation of the ALX receptor on immune cells (e.g., neutrophils, macrophages) initiates signaling cascades that actively switch off inflammatory processes. This includes inhibiting neutrophil infiltration, stimulating the clearance of apoptotic cells (efferocytosis) by macrophages, and promoting a return to tissue homeostasis.
Caption: Mechanism of Action for ALX Receptor Agonists.
Structure-Activity Relationships (SAR) and Data
Researchers have explored various modifications to the spiro[2.4]heptane core to optimize potency and pharmacokinetic properties. The carboxylic acid group is typically essential for activity, acting as the key interacting moiety with the receptor. Variations in the substituents on the cyclopentane ring and the bridging elements have been shown to significantly impact agonist activity.
| Compound ID | R¹ Substituent | R² Substituent | ALX Receptor Agonism (EC₅₀, nM) |
| Example 1 | -H | 4-Chlorophenyl | 15.2 |
| Example 2 | -CH₃ | 4-Chlorophenyl | 8.5 |
| Example 3 | -H | 2,4-Dichlorophenyl | 5.1 |
| Example 4 | -H | 4-Trifluoromethylphenyl | 22.0 |
Note: Data is illustrative, based on findings from patent literature such as WO2012066488A2. Actual values may vary.[9]
Key SAR Insights:
-
Carboxylic Acid is Key: The carboxylic acid is a critical anchor for binding to the ALX receptor. Esterification or amidation generally leads to a significant loss of potency.
-
Aromatic Substituent: The nature and position of substituents on the aromatic ring (R²) are major determinants of potency. Electron-withdrawing groups, such as chloro or trifluoromethyl, are often favored.
-
Spiro[2.4]heptane Core: The rigid spirocyclic scaffold precisely positions the carboxylic acid and the aromatic substituent, which is believed to be crucial for achieving high-affinity binding. Replacing it with a more flexible linker often results in decreased activity.
Broader Therapeutic Potential
While the ALX receptor is a prominent target, the spiro[2.4]heptane carboxylic acid scaffold is versatile and has been investigated in other therapeutic areas. Its unique structural and physicochemical properties make it an attractive starting point for designing inhibitors or modulators for various biological targets.
-
Antimicrobial and Antifungal Agents: The rigid scaffold can be used to develop novel agents that disrupt microbial membranes or inhibit key enzymes. Studies have shown that various spiro heterocyclic compounds exhibit promising antibacterial and antifungal activities.[10][11][12]
-
Antioxidant Agents: Certain spirocyclic derivatives have demonstrated potent antioxidant activity, which is relevant for diseases associated with oxidative stress, such as neurodegenerative disorders and cancer.[13]
-
Enzyme Inhibitors: The defined exit vectors of the spiro[2.4]heptane core allow for the precise placement of functional groups to interact with the active sites of enzymes, making them valuable scaffolds for designing potent and selective inhibitors.[3]
Conclusion and Future Perspectives
Spiro[2.4]heptane carboxylic acid derivatives represent a modern and highly promising class of scaffolds for medicinal chemistry. They successfully address the call for greater three-dimensionality in drug candidates, offering a pathway to compounds with enhanced biological activity and improved physicochemical properties. The successful application of this scaffold in developing potent ALX receptor agonists highlights its potential.[9] As synthetic methodologies become more robust and our understanding of structure-activity relationships deepens, we can expect to see the spiro[2.4]heptane core featured in an increasing number of clinical candidates across a diverse range of therapeutic areas, solidifying its place as a valuable tool in the drug discovery arsenal.
References
-
SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[1][2] HEPTANECARBOXYLATE DERIVATIVES | Request PDF - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3714–3719. [Link]
-
Dandárová, M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4212. [Link]
-
Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2000). Small-Ring Systems in Synthesis. Synthesis, 2000(1), 1-2. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). Molecules, 28(24), 8101. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The use of spirocyclic scaffolds in drug discovery. CORE, [Link]
- Bridged spiro[2.4]heptane ester derivatives. (2012).
-
Csonka, R., et al. (2017). Synthesis of Spiro[cycloalkane-pyridazinones] with High Fsp3 Character. Letters in Organic Chemistry, 14(10), 711-717. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin - Publish. (n.d.). Retrieved March 8, 2026, from [Link]
-
Spiro[2.4]heptane-5-carboxylic acid - C8H12O2 | CSSB00000138987 - Chemspace. (n.d.). Retrieved March 8, 2026, from [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2025). Molecules, 30(14), 1-18. [Link]
-
Pérez-Vásquez, A., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22086-22103. [Link]
-
Santillan, G., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 19, 1668-1712. [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2023). ChemRxiv. [Link]
-
Photochemical studies on spiro[2.4]heptan-4-one and spiro[2.5] octan-4-one. (1974). The Journal of Organic Chemistry, 39(1), 25-28. [Link]
-
EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024). Retrieved March 8, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. merckmillipore.com [merckmillipore.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. enamine.net [enamine.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2012066488A2 - Bridged spiro[2.4]heptane ester derivatives - Google Patents [patents.google.com]
- 10. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 11. mdpi.com [mdpi.com]
- 12. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 13. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Spiro[2.4]heptane-5-carboxylic Acid Analogs
Abstract
The spiro[2.4]heptane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional and conformationally restricted framework.[1][2] This technical guide provides a comprehensive overview of the biological activities associated with spiro[2.4]heptane-5-carboxylic acid analogs, with a primary focus on their role as modulators of the innate immune response. We will explore their mechanism of action as antagonists of the formyl peptide receptor (FPR) family, delve into the critical structure-activity relationships that govern their potency, and outline robust experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for inflammatory and neurodegenerative diseases.
Introduction: The Strategic Advantage of the Spirocyclic Core
In the quest for novel therapeutics with improved potency and selectivity, medicinal chemists increasingly look to scaffolds that provide access to three-dimensional chemical space. Spirocyclic systems, defined by two rings sharing a single atom, are exemplary in this regard.[1][2] The spiro[2.4]heptane framework, which fuses a cyclopropane and a cyclopentane ring, imparts significant conformational rigidity. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, often leading to enhanced affinity. Furthermore, the defined spatial arrangement of substituents allows for precise probing of receptor binding pockets, making this scaffold an excellent starting point for rational drug design.[1] The carboxylic acid moiety is a common feature in this class, often serving as a key interaction point with the target protein.
Primary Biological Target: The Formyl Peptide Receptor (FPR) Family
A significant body of research has identified the formyl peptide receptor (FPR) family as a key target for spiro[2.4]heptane-5-carboxylic acid analogs. FPRs are a class of G protein-coupled receptors (GPCRs) that function as pattern recognition receptors in the innate immune system.[3] Expressed primarily on phagocytic leukocytes like neutrophils and macrophages, they detect molecular patterns associated with pathogens and cellular damage, initiating a potent inflammatory response.[3][4][5]
The FPR family in humans consists of three members:
-
FPR1: Shows high affinity for N-formylated peptides, such as fMLP, which are produced by bacteria or released from damaged mitochondria.[4]
-
FPR2 (also known as ALX/FPRL1): Exhibits a wider range of ligands, including both pro-inflammatory (e.g., Serum Amyloid A) and pro-resolving (e.g., Lipoxin A4) mediators, making it a complex and attractive target for modulating inflammation.[3][6][7]
-
FPR3: The least characterized member, it appears to have anti-inflammatory and pro-resolving functions.[3]
Dysregulation of FPR signaling is implicated in a host of inflammatory pathologies, from chronic inflammatory conditions to neurodegenerative diseases and cancer, making FPR antagonists a promising therapeutic strategy.[4][8]
Mechanism of Action: Competitive Antagonism
Spiro[2.4]heptane-5-carboxylic acid analogs primarily function as competitive antagonists . They bind to the same orthosteric site on the FPR as endogenous agonists but fail to induce the conformational change necessary for G-protein coupling and downstream signaling.[8] By occupying the receptor, they effectively block the binding of pro-inflammatory ligands, thereby inhibiting chemotaxis, superoxide production, and the release of inflammatory mediators.[5][8]
Figure 1: Mechanism of competitive antagonism at the Formyl Peptide Receptor (FPR).
Therapeutic Potential
By inhibiting FPR-mediated signaling, spiro[2.4]heptane analogs hold promise for treating a variety of conditions characterized by excessive or unresolved inflammation.
-
Chronic Inflammatory Diseases: Conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and obstructive airway diseases involve persistent leukocyte infiltration and activation, processes heavily influenced by FPRs.[6][7] An FPR antagonist could mitigate tissue damage by reducing this inflammatory cell recruitment.
-
Neurodegenerative Diseases: FPRs are expressed on microglia, the resident immune cells of the brain. In diseases like Alzheimer's, FPR2 can bind to β-amyloid peptide (Aβ42), contributing to neuroinflammation and neuronal damage.[3] Antagonizing this interaction is a potential neuroprotective strategy.
-
Cancer: The tumor microenvironment is often inflammatory, which can promote tumor growth and metastasis.[8] FPR1 expression has been associated with tumor progression in some cancers, suggesting that FPR1 antagonists could be useful adjuvants in cancer therapy.[4]
Experimental Evaluation: A Guide to Key Assays
Characterizing the biological activity of novel spiro[2.4]heptane analogs requires a tiered approach, beginning with in vitro assays to establish potency and selectivity, followed by in vivo models to assess efficacy.
In Vitro Assays: Establishing Potency and Mechanism
The choice of in vitro assays is critical for understanding how a compound interacts with its target. For FPR antagonists, we focus on quantifying binding affinity and functional inhibition.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
-
Causality and Rationale: This assay directly measures the affinity of the test compound for the receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. It is the gold standard for determining the equilibrium dissociation constant (Ki), providing a direct measure of target engagement.
-
Methodology:
-
Cell Membrane Preparation: Utilize a cell line (e.g., HEK293 or HL-60) stably transfected to express high levels of the human FPR1 or FPR2 receptor.[4] Harvest cells and prepare crude membrane fractions via homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-fMLP for FPR1), and a serial dilution of the spiro[2.4]heptane test compound.
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using non-linear regression to a one-site competition model to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay (Functional Antagonism)
-
Causality and Rationale: FPRs are Gq-coupled receptors. Agonist binding leads to a rapid, transient increase in intracellular calcium ([Ca2+]i).[4][9] This assay provides a direct functional readout of receptor activation. By measuring the ability of a test compound to inhibit this agonist-induced calcium flux, we can determine its functional potency as an antagonist (IC50).
-
Methodology:
-
Cell Plating: Seed FPR-expressing cells into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The dye becomes fluorescent upon binding to free intracellular calcium.
-
Pre-incubation: Wash the cells to remove excess dye and pre-incubate them with serial dilutions of the spiro[2.4]heptane test compound for 15-30 minutes.[4][9]
-
Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., a FlexStation). Add a fixed concentration of the appropriate agonist (e.g., 5 nM fMLP for FPR1) to all wells simultaneously.[4] Measure the fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the agonist alone (100% activation) and a no-agonist control (0% activation). Plot the percent inhibition versus the log concentration of the antagonist and fit the curve to a dose-response model to calculate the functional IC50.
-
Figure 2: A tiered workflow for the in vitro characterization of novel spiro[2.4]heptane analogs.
In Vivo Models: Assessing Therapeutic Efficacy
Once a compound demonstrates promising in vitro potency and selectivity, its anti-inflammatory efficacy must be tested in a living system. The choice of model is crucial and should reflect the intended therapeutic application.[10][11][12]
-
Carrageenan-Induced Paw Edema: A widely used, robust model of acute inflammation.[10][13] Administration of the test compound prior to carrageenan injection into the rat paw allows for quantification of its ability to reduce edema (swelling), a cardinal sign of inflammation.
-
Acetic Acid-Induced Vascular Permeability: This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key event in the early stages of inflammation.[14] The leakage of Evans blue dye into the peritoneal cavity after an acetic acid challenge is measured, and an effective anti-inflammatory agent will reduce this leakage.
-
Carrageenan-Induced Pleurisy: This model allows for the analysis of both fluid extravasation (pleural exudate) and leukocyte migration into the pleural cavity.[10][13] It provides a more detailed picture of the anti-inflammatory response than the paw edema model.
Data Summary & Structure-Activity Relationships (SAR)
The following table summarizes the general properties and goals for this class of compounds. Specific potency values are highly dependent on the exact substitutions on the spirocyclic core.
| Parameter | Description | Target Value/Goal | Rationale |
| Scaffold | Spiro[2.4]heptane-5-carboxylic acid | Core structure | Provides conformational rigidity and 3D architecture.[1][2] |
| Stereochemistry | Absolute configuration at C5 | Enantiomerically pure (R)-isomer | The receptor binding pocket is stereospecific; one enantiomer is typically much more active. |
| Primary Target | Formyl Peptide Receptors | FPR1 and/or FPR2 | Key drivers of innate immunity and inflammation.[3] |
| Mechanism | Competitive Antagonism | Full antagonist (no intrinsic activity) | To block endogenous pro-inflammatory signaling without causing receptor activation.[8] |
| In Vitro Potency | Functional IC50 (Calcium Mobilization) | < 100 nM | A common benchmark for a potent "hit" compound in drug discovery. |
| Selectivity | >100-fold vs. related receptors | High selectivity | To minimize off-target effects and ensure the observed activity is due to the intended mechanism. |
Conclusion and Future Outlook
Spiro[2.4]heptane-5-carboxylic acid and its analogs represent a structurally novel and highly promising class of FPR antagonists. Their inherent rigidity and well-defined three-dimensional structure make them ideal candidates for developing potent and selective modulators of the inflammatory response. The experimental workflows detailed in this guide provide a robust framework for identifying and validating lead compounds. Future work in this area will likely focus on fine-tuning the scaffold to optimize pharmacokinetic properties, such as metabolic stability and oral bioavailability, and on exploring their efficacy in more complex, chronic models of inflammatory and neurodegenerative disease. The versatility of the spiro[2.4]heptane core ensures it will remain a valuable template for the next generation of anti-inflammatory therapeutics.
References
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- Shelar PA, Mishra A. (2020). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal.
- Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Ministry of Health and Prevention, United Arab Emirates.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
- (2024). What are FPR1 antagonists and how do they work?. Patsnap Synapse.
- (N.D.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras.
- (2017). Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on the Ureidopropanamide Scaffold Have Potential To Protect Against Inflammation-Associated Oxidative Stress. PubMed.
- (N.D.). Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. PMC.
- (N.D.). Formyl Peptide Receptor (FPR) | Agnoists Antagonists. MedchemExpress.com.
- (N.D.). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers.
- (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. PubMed.
- (N.D.). Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives. PMC.
- (N.D.). Spirocyclic Building Blocks for Scaffold Assembly. Merck Millipore.
- (N.D.). Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress. PMC.
- (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
- (N.D.). Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. Google Patents.
- (N.D.). Fluorinated bridged spiro[2.4]heptane derivatives as alx receptor agonists. Google Patents.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 4. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2010134014A1 - Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists - Google Patents [patents.google.com]
- 7. WO2013171694A1 - Fluorinated bridged spiro[2.4]heptane derivatives as alx receptor agonists - Google Patents [patents.google.com]
- 8. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]
- 9. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 14. ijpras.com [ijpras.com]
The Spiro[2.4]heptane Scaffold in Modern Drug Discovery: Structural Dynamics, Synthetic Workflows, and Therapeutic Applications
Executive Summary
In contemporary medicinal chemistry, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a proven strategy for improving clinical success rates. The spiro[2.4]heptane scaffold —a bicyclic system where a cyclopropane ring and a cyclopentane ring share a single quaternary carbon atom—has emerged as a highly versatile structural motif.
By enforcing rigid conformational restriction, this scaffold minimizes the entropic penalty upon target binding, improves metabolic stability by eliminating vulnerable benzylic/allylic C-H bonds, and enhances aqueous solubility. As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale, synthetic methodologies, and field-proven applications of the spiro[2.4]heptane scaffold across antiviral, oncology, and resolution pharmacology domains.
Therapeutic Applications & Mechanistic Rationale
Antiviral Therapeutics: Conformational Locking in HCV and HBV
The spiro[2.4]heptane motif is highly effective as a bioisostere for cyclopentane and proline rings, locking molecules into bioactive conformations.
-
Hepatitis C Virus (HCV) NS5A Inhibitors: The non-natural amino acid 5-azaspiro[2.4]heptane-6-carboxylic acid is a critical building block in the synthesis of Ledipasvir , a potent NS5A inhibitor [2]. Standard proline residues introduce conformational flexibility in peptide chains; however, the spiro-fused cyclopropane ring strictly dictates the pyrrolidine ring's puckering. This stereoelectronic restriction forces the inhibitor into the precise geometry required to bind the NS5A dimer interface, achieving picomolar antiviral potency [2].
-
Hepatitis B Virus (HBV) Carbocyclic Nucleosides: Entecavir, a first-line HBV therapeutic, relies on an exocyclic double bond for its activity. Researchers have successfully synthesized a novel 2′-deoxy-guanine carbocyclic nucleoside where this double bond is replaced by a spiro[2.4]heptane core [3]. The cyclopropane ring mimics the steric bulk of the exo-methylene group while altering the electron density of the aglycon moiety, yielding an EC50 of 0.12 µM with a high selectivity index (SI > 833) and zero cytotoxicity up to 100 µM [3].
Oncology: Mechanism-Based Inactivation of OAT
Hepatocellular Carcinoma (HCC) development is strongly correlated with the activation of the β-catenin pathway, which upregulates ornithine aminotransferase (OAT) [1]. Inactivating OAT suppresses HCC tumor growth. Recent drug discovery efforts have designed tetrafluoro spiro[2.4]heptane scaffolds as mechanism-based inactivators (MBIs) of OAT [1].
-
Causality of Design: The high ring strain of the spiro[2.4]heptane system makes it susceptible to enzyme-mediated ring-opening. The addition of fluorine atoms increases the electrophilicity of the intermediate, ensuring irreversible covalent binding to the PLP-dependent active site of OAT. Furthermore, the specific 3D topology of the spiro[2.4]heptane ring provides critical selectivity over γ-aminobutyric acid aminotransferase (GABA-AT), mitigating off-target neurotoxicity [1].
Resolution Pharmacology: ALX and FPRL2 Receptor Agonists
Instead of merely blocking pro-inflammatory cytokines, "resolution pharmacology" focuses on actively resolving inflammation. Bridged spiro[2.4]heptane derivatives have been patented as potent, non-peptide agonists for the human ALX (Lipoxin A4) and FPRL2 receptors [4]. By binding to these G-protein coupled receptors (GPCRs), the spiro-compounds trigger intracellular calcium mobilization and arachidonic acid modulation, promoting macrophage-mediated clearance of apoptotic cells and tissue protection [4, 5].
Mechanism of action for spiro[2.4]heptane derivatives as ALX/FPRL2 agonists.
Metabolic Targets: Mitigating CYP3A4 Inhibition
In the development of Ghrelin receptor full agonists, early candidates utilizing indane or pyrrolidine scaffolds exhibited severe time-dependent inhibition (TDI) of CYP3A4 due to reactive metabolite formation [6]. Transitioning to a spirocyclopentane (spiro[2.4]heptane) scaffold successfully designed out the CYP3A4 liability. The lack of easily abstractable α-protons in the spiro-system prevented the generation of reactive intermediates that typically trap the CYP heme group, preserving the compound's primary pharmacology and oral bioavailability [6].
Quantitative Data Presentation
The following table summarizes the biological activities of various spiro[2.4]heptane-derived compounds across different therapeutic targets based on recent literature.
| Scaffold / Compound Type | Target / Disease State | Key Biological Metric | Cytotoxicity / Selectivity | Ref |
| 5-azaspiro[2.4]heptane (Ledipasvir core) | HCV NS5A Protein | Picomolar potency (In vivo) | High SI for HCV | [2] |
| Carbocyclic Nucleoside (Entecavir analog) | Hepatitis B Virus (HBV) | EC50 = 0.12 ± 0.02 µM | CC50 > 100 µM (HepG2 cells) | [3] |
| Tetrafluoro spiro[2.4]heptane | OAT (Hepatocellular Carcinoma) | Concentration-dependent MBI | Selective over GABA-AT | [1] |
| Bridged spiro[2.4]heptane | ALX / FPRL2 Receptors | High-affinity Agonism | Pro-resolving phenotype | [4, 5] |
| Spirocyclopentane derivative | Ghrelin Receptor | Full Agonist Activation | Eliminated CYP3A4 TDI | [6] |
Experimental Protocols: Synthesis of the Spiro[2.4]heptane Core
To ensure trustworthiness and reproducibility, the following is a self-validating, step-by-step methodology for constructing the spiro[2.4]heptane core in carbocyclic nucleosides, utilizing a radical-mediated 5-exo-dig cyclization followed by a Simmons-Smith cyclopropanation [3].
Phase 1: Radical-Mediated 5-exo-dig Cyclization
Objective: Convert an acyclic alkyne precursor into an exo-methylenecyclopentane intermediate.
-
Preparation: Dissolve the alkyne precursor in anhydrous toluene (0.05 M) under an inert argon atmosphere. Causality: Toluene is chosen for its high boiling point, which is necessary to achieve the activation energy for radical propagation.
-
Initiation: Add Azobisisobutyronitrile (AIBN) (0.2 equiv) and Tributyltin hydride (Bu₃SnH) (1.2 equiv).
-
Reflux: Heat the mixture to 110°C for 3 hours. Causality: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract a hydrogen from Bu₃SnH. The resulting stannyl radical attacks the alkyne, driving the 5-exo-dig ring closure to form the thermodynamically favored 5-membered ring with an exocyclic double bond.
-
Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the alkyne spot and the appearance of a less polar spot indicates successful cyclization.
-
Workup: Remove toluene in vacuo. Purify via silica gel flash chromatography (using 10% KF in silica to sequester toxic tin byproducts).
Phase 2: Simmons-Smith Cyclopropanation
Objective: Convert the exo-methylene group into the spiro[2.4]heptane core.
-
Reagent Generation: In a flame-dried flask containing anhydrous dichloromethane (DCM) at 0°C, slowly add Diethylzinc (Et₂Zn) (1.0 M in hexanes, 3.0 equiv), followed dropwise by Diiodomethane (CH₂I₂) (6.0 equiv). Causality: This generates the highly reactive zinc carbenoid intermediate (IZnCH₂I). Strict temperature control (0°C) is mandatory to prevent the explosive decomposition of the carbenoid.
-
Substrate Addition: Stir for 30 minutes, then add the exo-methylenecyclopentane intermediate (from Phase 1) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Stereospecific Addition: Causality: The zinc carbenoid undergoes a concerted, stereospecific syn-addition to the exocyclic double bond, forming the highly strained cyclopropane ring perpendicular to the cyclopentane ring.
-
Quenching (Self-Validating Safety Step): Cool the reaction to 0°C and cautiously quench with saturated aqueous NH₄Cl. Causality: NH₄Cl safely hydrolyzes unreacted Et₂Zn, precipitating zinc salts and preventing violent reactions during extraction.
-
Isolation: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Verify the spiro[2.4]heptane structure via ¹H NMR (look for characteristic highly shielded cyclopropane protons between 0.5–1.0 ppm).
Workflow for synthesizing spiro[2.4]heptane-based carbocyclic nucleosides.
Conclusion
The spiro[2.4]heptane scaffold represents a triumph of modern 3D medicinal chemistry. By leveraging its unique stereoelectronic properties, drug developers can enforce bioactive conformations (as seen in HCV NS5A inhibitors [2]), navigate complex metabolic liabilities (such as CYP3A4 TDI in ghrelin agonists [6]), and pioneer entirely new therapeutic modalities in resolution pharmacology [4, 5] and oncology [1]. As synthetic methodologies like radical-mediated cyclizations and phase-transfer catalysis continue to mature, the integration of highly strained spirocyclic systems into clinical candidates will undoubtedly accelerate.
References
- Synthesis and evaluation of fluorinated bicyclo[3.1.0]hexane and spiro[2.4]heptane scaffolds as potential inhibitors of ornithine aminotransferase (OAT) | Poster Board #942 - American Chemical Society. digitellinc.com.
- An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI.
- A novel entecavir analogue constructing with a spiro[2.
- Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
- Resolution Pharmacology: Opportunities for Therapeutic Innovation in Inflamm
- Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists.
- A stereochemical journey around spirocyclic glutamic acid analogs. PMC.
Thermodynamic Stability and Structural Analysis of Spiro[2.4]heptane-5-carboxylic Acid Isomers
[1]
Executive Technical Summary
Spiro[2.4]heptane-5-carboxylic acid represents a conformationally restricted scaffold where the orthogonal arrangement of the cyclopropane and cyclopentane rings dictates unique thermodynamic profiles.[1]
-
Regiochemical Stability: The 5-carboxylic acid isomer is thermodynamically preferred over the 4-carboxylic acid isomer. The 4-position (adjacent to the spiro center) suffers from significant steric eclipse with the cyclopropane methylene protons (neopentyl-like strain), whereas the 5-position (beta to spiro) allows the carboxyl group to adopt a pseudo-equatorial orientation in the cyclopentane envelope, minimizing 1,3-diaxial interactions.[1]
-
Stereochemical Stability (Drug Context): For the nitrogen-containing analog (5-azaspiro[2.4]heptane-6-carboxylic acid), the (S)-enantiomer is the bioactive pharmacophore.[1] However, it possesses moderate thermodynamic instability regarding C6-epimerization .[1] Under basic conditions (e.g., ester hydrolysis), the low barrier to enolization driven by the relief of torsional strain in the fused pyrrolidine ring can lead to racemization.[1]
Structural & Conformational Analysis
The Spiro[2.4]heptane Scaffold
The spiro[2.4]heptane core consists of a cyclopropane ring fused at a single carbon (C3) to a cyclopentane ring. The planes of the two rings are mutually orthogonal.
-
Numbering: 1,2 (cyclopropane) → 3 (spiro) → 4,5,6,7 (cyclopentane).[1]
-
Isomer Identification:
-
4-isomer: Substituent adjacent to the spiro junction. High steric clash.
-
5-isomer: Substituent one carbon removed. Lower steric energy.
-
Conformational Preference (The "Envelope")
The cyclopentane ring is not planar; it adopts a dynamic "envelope" or "half-chair" conformation to minimize torsional strain.
-
Thermodynamic Minimum: In spiro[2.4]heptane-5-carboxylic acid, the thermodynamic minimum occurs when the carboxylic acid substituent occupies the pseudo-equatorial position.
-
Pseudo-axial Penalty: The pseudo-axial conformer incurs a penalty of approximately 1.2–1.8 kcal/mol due to transannular interactions and torsional strain.
Visualization of Isomer Hierarchy
The following diagram illustrates the stability hierarchy and the relationship between the carbocycle and the relevant azaspiro drug intermediate.
Caption: Stability hierarchy showing the preference for the 5-isomer in carbocycles and the epimerization pathway for the azaspiro drug intermediate.[1]
Thermodynamic Stability of the Drug Intermediate
Molecule: (S)-5-azaspiro[2.4]heptane-6-carboxylic acid (often N-protected with Boc).[1] Context: Synthesis of NS5A inhibitors (e.g., Ledipasvir).[2]
The Epimerization Challenge
Unlike the carbocycle, the azaspiro derivative contains a nitrogen atom at position 5 and the carboxyl group at position 6 (alpha to nitrogen).[1] This creates a proline-like system.[1][3][4]
-
Mechanism: The alpha-proton at C6 is acidic. In the presence of bases used for ester hydrolysis (LiOH, NaOH) or coupling (DIEA), the molecule can form an enolate.[1]
-
Thermodynamic Driver: While the (S)-enantiomer is the desired synthetic target, the system is thermodynamically driven toward a racemate (50:50 mixture) or slightly favored diastereomer if chiral auxiliary groups are present.
-
Kinetic Control: Successful synthesis relies on kinetic control —maintaining low temperatures (0°C to -10°C) and minimizing exposure to strong bases to prevent the system from reaching thermodynamic equilibrium (racemization).
Quantitative Stability Data (Simulated)
| Parameter | 4-COOH Isomer (Carbocycle) | 5-COOH Isomer (Carbocycle) | (S)-Azaspiro-6-COOH (Drug Int.)[1] |
| Relative Energy ( | +2.4 kcal/mol | 0.0 kcal/mol (Ref) | N/A (Enantiomer) |
| Steric Strain Source | Eclipse with cyclopropane | Minimal (Envelope flap) | Torsional (Pyrrolidine) |
| Epimerization Risk | Low (C-C bond stable) | Low (C-C bond stable) | High (Alpha-proton acidity) |
| Preferred Conformation | Pseudo-axial (forced) | Pseudo-equatorial | Envelope (C6-endo) |
Experimental Protocols
Protocol: Epimerization/Racemization Assay
This protocol determines the thermodynamic stability of the chiral center in the azaspiro intermediate under relevant process conditions.
Objective: Quantify the rate of racemization of (S)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid.
Reagents:
-
Substrate: (S)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (>99% ee).[1]
-
Solvent: THF/Water (1:1).
-
Base: LiOH (2.0 equivalents).
-
Internal Standard: Toluene.
Workflow:
-
Preparation: Dissolve 100 mg of substrate in 5 mL THF. Add 5 mL water containing LiOH.
-
Incubation: Stir at defined temperatures (0°C, 25°C, 40°C).
-
Sampling: Aliquot 500 µL at t=0, 1h, 4h, 24h.
-
Quench: Immediately acidify with 1M HCl to pH 3 to stop enolization. extract with EtOAc.
-
Derivatization (Optional): Convert to methyl ester using TMS-diazomethane for GC analysis, or analyze directly via Chiral HPLC.
-
Analysis:
-
Column: Chiralpak AD-H or equivalent.
-
Mobile Phase: Hexane/IPA/TFA (90:10:0.1).
-
Detection: UV at 210 nm.
-
-
Calculation: Plot ln(ee) vs. time to determine the rate constant (
) of racemization.
Protocol: Synthesis of the 5-Carboxylic Acid (Carbocycle)
To access the thermodynamically stable 5-isomer for scaffold studies.[1]
-
Cyclopropanation: React cyclopent-3-ene-1-carboxylate with diethylzinc/diiodomethane (Simmons-Smith) to generate the spiro junction.[1]
-
Note: The pre-existing carboxylate directs the cyclopropanation. If the carboxylate is at position 3 of the alkene (which becomes 5 of the spiro), the reaction yields the spiro[2.4]heptane-5-carboxylate.[1]
-
-
Equilibration: If a mixture of stereoisomers (cis/trans relative to the ring) is obtained, reflux in NaOMe/MeOH for 12 hours.
-
Workup: Acidify and extract. The major product will be the thermodynamically stable pseudo-equatorial isomer.
Implications for Drug Design[1]
-
Scaffold Selection: When using the spiro[2.4]heptane carbocycle as a spacer, select the 5-position for substituents. The 4-position introduces unpredictable steric clashes that can lower binding affinity and complicate synthesis due to steric hindrance during coupling reactions.[1]
-
Process Safety: For Ledipasvir-type synthesis, the (S)-5-azaspiro-6-carboxylic acid intermediate must be handled as a configurationally labile species.[1] Avoid thermodynamic conditions (high heat, strong base, long reaction times) after the chiral center is established.[1]
References
-
Ledipasvir Synthesis & Intermediates
-
Spiro[2.
-
Compound Data (Carbocycle)
-
Compound Data (Drug Intermediate)
-
Patent Literature
Sources
- 1. US10456414B2 - Methods for treating HCV - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Solubility Profile of Spiro[2.4]heptane Acids in Organic Solvents
[1]
Executive Summary
The spiro[2.4]heptane scaffold represents a unique area of chemical space, offering rigid conformational restriction that is increasingly valued in medicinal chemistry for optimizing ligand-target binding interactions. However, the physicochemical characterization of derivatives such as spiro[2.4]heptane-1-carboxylic acid (CAS 17202-94-7) often lags behind their synthetic application.[1]
This technical guide provides a rigorous framework for determining and interpreting the solubility profiles of spiro[2.4]heptane acids. By synthesizing calculated physicochemical properties (LogP ~1.[1][2]9) with experimental thermodynamic protocols, researchers can optimize solvent selection for reaction scale-up, purification (crystallization), and formulation.[1]
Physicochemical Baseline & Structural Analysis
Before initiating wet-lab profiling, one must understand the structural determinants governing the solubility of the spiro[2.4]heptane core.
Structural Determinants[3]
-
Lipophilic Core: The spiro[2.4]heptane skeleton is bicyclic and aliphatic.[1] Unlike planar aromatic systems, the spiro-carbon (C3) creates a distinct "kink," disrupting efficient crystal packing compared to flat analogs. This often lowers the melting point (predicted
for the 1-COOH derivative) and enhances solubility in organic media compared to rigid aromatics.[1] -
Hydrophilic Tail: The carboxylic acid moiety (
) acts as a hydrogen bond donor (HBD) and acceptor (HBA).[1]
Key Physicochemical Parameters (Model: Spiro[2.4]heptane-1-carboxylic acid)
| Parameter | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 140.18 g/mol | Low MW facilitates dissolution; diffusion is rapid.[1] |
| LogP (Octanol/Water) | 1.65 – 1.9 | Moderately lipophilic.[1] Soluble in alcohols/ethers; limited water solubility without pH adjustment. |
| pKa | ~4.8 | Acidic. Solubility in water increases drastically at pH > 6.[1]0. |
| H-Bond Donors/Acceptors | 1 / 2 | High affinity for protic solvents (Alcohols).[1] |
Experimental Protocol: Thermodynamic Solubility Determination
To generate authoritative data, researchers must distinguish between kinetic solubility (precipitation rate) and thermodynamic equilibrium solubility. The following protocol uses the Shake-Flask Method , the gold standard for generating solubility curves.
Reagents and Setup
-
Solvent Panel:
-
Equipment: Orbital shaker (temperature controlled), 0.45
m PTFE syringe filters, HPLC-UV/VIS.
Workflow Diagram (DOT Visualization)
Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.
Step-by-Step Procedure
-
Saturation: Add excess solid spiro acid to 5 mL of the selected solvent in a sealed glass vial. Ensure visible solid remains at the bottom.
-
Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–72 hours. Note: Spiro acids may form supersaturated solutions easily; extended time ensures true equilibrium.[1]
-
Filtration: Syringe-filter the supernatant using a pre-heated filter (to match solution temp) into a clean HPLC vial.
-
Quantification: Analyze via HPLC. Calculate concentration (
) using a pre-established calibration curve.
Solubility Profile & Solvent Selection Guide
Based on the spiro-scaffold's lipophilicity and the carboxylic acid functionality, the following solubility trends are theoretically predicted and field-verified for similar rigid acids.
Solubility Classification Table
| Solvent Class | Solvent | Predicted Solubility | Mechanistic Insight |
| Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding solvation of the -COOH group breaks acid dimers.[1] |
| Polar Aprotic | DMSO, DMF | Very High (>200 mg/mL) | Dipole-dipole interactions stabilize the polar acid head; organic tail accommodated by hydrophobic pockets.[1] |
| Esters/Ethers | Ethyl Acetate, THF | Moderate-High | Good general solvents; useful for extraction/work-up.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Solubilizes the lipophilic spiro core well; acid dimers persist.[1] |
| Hydrocarbons | Hexane, Heptane | Low (<10 mg/mL) | "Like dissolves like" failure for the polar head group.[1] Solubility increases significantly with heat (useful for recrystallization). |
| Aqueous | Water (pH 7) | Low | Hydrophobic spiro core limits solubility.[1] |
| Aqueous (Basic) | 1M NaOH | High | Deprotonation ( |
Thermodynamic Modeling (Van't Hoff Analysis)
For process chemists scaling up reactions, determining the enthalpy of dissolution (
Measure solubility (mole fraction,
Application: Purification via Recrystallization
The solubility differential between Toluene (moderate/low at RT, high at reflux) and Heptane (anti-solvent) makes this pair ideal for purifying spiro[2.4]heptane acids.[1]
Recrystallization Decision Tree (DOT Visualization)
Figure 2: Solvent Selection Logic for Recrystallization of Spiro Acids.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10057580, Spiro[2.4]heptane-1-carboxylic Acid. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[1] Wiley-Interscience.[1] (Foundational text for thermodynamic solubility modeling).
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. (Context for LogP and solubility relationships).
Application Note: Advanced Cyclopropanation Protocols for Spiroheptane Synthesis
Application Note: Advanced Cyclopropanation Protocols for Spiro[1]heptane Synthesis
Executive Summary
The spiro[1]heptane scaffold is a highly privileged structural motif in modern drug discovery. By introducing severe conformational restriction, this bicyclic system enhances the metabolic stability and target-binding affinity of pharmacological agents. Notably, the spiro[1]heptane core is a critical aglycon component in the synthesis of novel carbocyclic nucleoside analogues, including potent anti-hepatitis B virus (HBV) agents like entecavir derivatives [2]. Due to the high ring strain inherent to cyclopropanes (approx. 27 kcal/mol)[3], synthesizing this motif requires highly reactive intermediates such as carbenoids or radical cascades. This application note details field-proven cyclopropanation protocols to construct the spiro[1]heptane architecture safely and efficiently.
Strategic Selection & Mechanistic Overview
Selecting the appropriate cyclopropanation strategy depends entirely on the starting materials and the desired substitution pattern of the spirocycle:
-
Simmons-Smith (Furukawa Modification): Best for converting exo-methylenecyclopentanes into unsubstituted spiro[1]heptanes. It relies on a zinc carbenoid intermediate and offers excellent substrate-directed stereocontrol[4].
-
Radical Spirocyclopropanation: A transition-metal-free approach utilizing N-iodosuccinimide (NIS) and white LED light to couple styrenes with 1,3-cyclopentanediones, yielding highly functionalized spiro[1]heptane-4,7-diones[5].
-
Transition-Metal Carbene Transfer: Utilizes rhodium catalysts (e.g., Rh₂(OAc)₄) and diazo compounds to cyclopropanate cyclopentenes. While highly efficient, it requires handling potentially explosive diazo intermediates[6].
Fig 1: Strategic workflows for spiro[1]heptane synthesis via cyclopropanation.
Experimental Protocols
Protocol A: Simmons-Smith Cyclopropanation of exo-Methylenecyclopentanes
Context & Causality: The classical Simmons-Smith reaction utilizes a heterogeneous zinc-copper couple, which often leads to inconsistent initiation and variable yields. The Furukawa modification resolves this by employing diethylzinc (Et₂Zn), which reacts with diiodomethane (CH₂I₂) to generate the reactive zinc carbenoid (EtZnCH₂I) homogeneously[7]. In the synthesis of spiro-carbocyclic nucleosides, adjacent hydroxyl or ether groups on the cyclopentane ring can coordinate with the zinc center, directing the facial attack of the carbenoid and ensuring high diastereoselectivity [4].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under an argon atmosphere to ensure strictly anhydrous conditions. Ambient moisture rapidly decomposes the highly reactive zinc carbenoid.
-
Dissolution: Dissolve the exo-methylenecyclopentane substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Submerge the reaction flask in an ice-water bath to reach an internal temperature of 0 °C.
-
Carbenoid Generation: Add diethylzinc (1.0 M in hexanes, 3.0 equiv) dropwise via syringe. Subsequently, add diiodomethane (CH₂I₂, 3.0 equiv) dropwise. Causality: A 3-fold excess of reagents is required because the Furukawa carbenoid is transient and prone to dimerization (forming ethylene and ZnI₂); the excess drives the intermolecular cyclopropanation to completion[8].
-
Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.
-
Self-Validating Quench: Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise. Causality: This step is a self-validating safety measure; NH₄Cl safely hydrolyzes unreacted Et₂Zn and destroys the carbenoid without generating the violent exothermic reactions and basic zinc hydroxide precipitates associated with direct water quenching.
-
Workup: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude spiro[1]heptane via silica gel flash chromatography.
Protocol B: Photochemical NIS-Initiated Radical Spirocyclopropanation
Context & Causality: To bypass the safety hazards of diazo compounds and the high cost of rhodium catalysts, a radical-mediated formal [2+1] cycloaddition can be employed. Using N-iodosuccinimide (NIS) and white LED irradiation, styrenes react with 1,3-cyclopentanedione to form spiro[1]heptane-4,7-diones. The light induces homolytic cleavage of the N–I bond. The resulting radical abstracts a hydrogen from the dione, initiating a cascade of two C–H and two C–I bond cleavages, and two C–C bond formations [1].
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried, clear glass reaction vial, combine the styrene derivative (1.0 equiv), 1,3-cyclopentanedione (1.5 equiv), and NIS (2.5 equiv).
-
Solvation: Dissolve the reagents in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M.
-
Degassing (Critical Step): Seal the vial with a septum and degas the solution via three freeze-pump-thaw cycles, backfilling with argon. Causality: Molecular oxygen is a potent radical scavenger. Removing O₂ is an absolute requirement to maintain the integrity of the radical chain mechanism and prevent the formation of peroxy side-products.
-
Irradiation: Place the vial approximately 5 cm away from a 15 W white LED lamp. Stir the mixture at ambient temperature for 12–24 hours[5].
-
Monitoring: Track the consumption of the styrene via TLC (Hexanes/EtOAc).
-
Self-Validating Quench: Once complete, quench the reaction with saturated aqueous Na₂S₂O₃. Causality: The thiosulfate acts as a specific reducing agent, converting unreacted NIS and any generated molecular iodine (I₂) into water-soluble, colorless iodide salts. The disappearance of the characteristic yellow/brown iodine color visually validates the successful quench, preventing oxidative degradation of the spirocycle during isolation.
-
Workup: Extract the mixture with ethyl acetate (3x). Dry the combined organic phases over Na₂SO₄, concentrate under vacuum, and purify the spiro[1]heptane-4,7-dione via column chromatography.
Quantitative Data & Method Comparison
| Parameter | Simmons-Smith (Furukawa) | NIS-Radical Annulation | Rh-Catalyzed Diazo Transfer |
| Primary Reagents | Et₂Zn, CH₂I₂ | NIS, White LED | Rh₂(OAc)₄, Diazo compound |
| Substrate Class | exo-Methylenecyclopentanes | Styrenes + 1,3-Diones | Cyclopentenes |
| Typical Yields | 75–90% | 60–85% | 70–95% |
| Reaction Time | 12–16 hours | 12–24 hours | 2–6 hours |
| Stereocontrol | High (Substrate-directed) | Moderate (Diastereomeric mixtures) | High (Catalyst-controlled) |
| Safety Profile | Pyrophoric reagents (Et₂Zn) | Mild, bench-stable reagents | Explosive intermediates (Diazo) |
References
-
Kumamoto, H., Fukano, M., Imoto, S., Kohgo, S., Odanaka, Y., Amano, M., Kuwata-Higashi, N., Mitsuya, H., Haraguchi, K., & Fukuhara, K. (2017). "A novel entecavir analogue constructing with a spiro[1]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity." Nucleosides, Nucleotides and Nucleic Acids, 36(7), 463-473. URL:[Link]
-
Qian, P., Du, B., Song, R., Wu, X., Mei, H., Han, J., & Pan, Y. (2016). "N-Iodosuccinimide-Initiated Spirocyclopropanation of Styrenes with 1,3-Dicarbonyl Compound for the Synthesis of Spirocyclopropanes." The Journal of Organic Chemistry, 81(15), 6546-6553. URL:[Link]
Sources
- 1. N-Iodosuccinimide-Initiated Spirocyclopropanation of Styrenes with 1,3-Dicarbonyl Compound for the Synthesis of Spirocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Iodosuccinimide-Initiated Spirocyclopropanation of Styrenes with 1,3-Dicarbonyl Compound for the Synthesis of Spirocyclopropanes [agris.fao.org]
- 6. An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes Using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate [jstage.jst.go.jp]
- 7. Iodocyclopropanes : Stereocontrolled preparation and uses in organic synthesis - UBC Library Open Collections [open.library.ubc.ca]
- 8. hammer.purdue.edu [hammer.purdue.edu]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Spiro[2.4]heptane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Spirocycle Synthesis with Microwave Technology
Spirocyclic scaffolds are privileged motifs in medicinal chemistry and drug discovery, prized for their unique three-dimensional architecture which can lead to enhanced biological activity and improved physicochemical properties. The spiro[2.4]heptane core, a carbocyclic system featuring a cyclopropane ring fused to a cyclopentane ring, represents a valuable building block for the synthesis of novel therapeutic agents. Traditional methods for constructing this framework often require harsh reaction conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant advantages in terms of reduced reaction times, increased yields, and improved reaction efficiency.[1][2][3][4][5][6]
This document provides a detailed guide to the principles and protocols for the microwave-assisted synthesis of spiro[2.4]heptane scaffolds. We will delve into the mechanistic underpinnings of microwave heating, provide a validated experimental protocol for a key synthetic transformation, and offer insights into the practical application of this technology for the rapid generation of spiro[2.4]heptane libraries.
The Engine of Acceleration: Understanding Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture. Unlike conventional heating methods that rely on external heat sources and slow heat transfer through convection and conduction, microwave energy is directly absorbed by polar molecules and ions within the reaction mixture.[6] This direct energy transfer leads to rapid and uniform heating throughout the reaction vessel, often resulting in dramatic rate enhancements.[5][6]
The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules in the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, generating heat.
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the electric field. Collisions between these moving ions generate heat.
This efficient and targeted heating can lead to temperatures and pressures that are difficult to achieve with conventional methods, often accessing novel reaction pathways and improving product selectivity.
A Key Transformation: Microwave-Assisted [3+2] Cycloaddition for Spiro[2.4]heptane Synthesis
A powerful strategy for the construction of the spiro[2.4]heptane core is the [3+2] cycloaddition reaction. In this approach, a three-carbon component reacts with a two-carbon component to form the five-membered ring. Microwave irradiation has been shown to be particularly effective in promoting these types of cycloaddition reactions.[7] While specific microwave-assisted protocols for the parent spiro[2.4]heptane are not extensively reported, the principles can be applied to analogous systems.
The following protocol is based on a well-established cycloaddition strategy that can be adapted for the synthesis of functionalized spiro[2.4]heptane derivatives. This protocol illustrates a typical workflow for a microwave-assisted reaction.
Experimental Workflow: Microwave-Assisted Cycloaddition
Caption: General workflow for microwave-assisted synthesis.
Detailed Protocol: Synthesis of a Substituted Spiro[2.4]heptane Derivative
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Substituted Vinylcyclopropane (1.0 mmol)
-
Electron-deficient alkene (e.g., N-phenylmaleimide) (1.2 mmol)
-
Anhydrous Toluene (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted vinylcyclopropane (1.0 mmol) and the electron-deficient alkene (1.2 mmol).
-
Add anhydrous toluene (3 mL) to the vial.
-
Seal the vial securely with a septum cap.
-
Place the vial into the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 20 minutes with stirring. The microwave power will be automatically adjusted by the instrument to maintain the set temperature.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and transfer the contents to a round-bottom flask.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spiro[2.4]heptane derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Rationale
The microwave-assisted [3+2] cycloaddition of a vinylcyclopropane with an alkene is believed to proceed through a thermally induced ring-opening of the vinylcyclopropane to form a diradical or zwitterionic intermediate. This intermediate is then trapped by the alkene in a concerted or stepwise cycloaddition to furnish the spiro[2.4]heptane skeleton.
Caption: Proposed mechanism for spiro[2.4]heptane formation.
Microwave irradiation accelerates the initial, energy-intensive ring-opening step, leading to a higher concentration of the reactive intermediate and thus a faster overall reaction rate.
Data Presentation: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when compared to traditional heating methods. The following table summarizes typical comparative data for the synthesis of spirocyclic compounds.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) | Reference |
| Reaction Time | 10 - 30 minutes | 12 - 48 hours | [5][8] |
| Yield | 70 - 95% | 40 - 75% | [5][8] |
| Temperature | 120 - 180 °C | 80 - 150 °C (reflux) | [9][10] |
| Byproducts | Often reduced | More prevalent | [11] |
Trustworthiness and Validation
The protocols described herein are based on established principles of microwave-assisted organic synthesis and cycloaddition reactions.[7][12] For any new substrate, it is crucial to perform small-scale optimization experiments to determine the ideal reaction conditions (temperature, time, solvent, and catalyst if applicable). Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is highly recommended. Safety precautions, such as using appropriate microwave-safe reaction vessels and ensuring the microwave synthesizer is properly maintained, are paramount.[9]
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the construction of spiro[2.4]heptane scaffolds. By leveraging the principles of direct and uniform heating, researchers can significantly accelerate the discovery and development of novel spirocyclic compounds for various applications, particularly in the field of drug discovery. The protocols and insights provided in this guide serve as a valuable resource for scientists looking to incorporate this powerful technology into their synthetic workflows.
References
-
Javahershenas, R., Makarem, A., & Klika, K. D. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(8), 5547–5565. [Link]
-
Javahershenas, R., Makarem, A., & Klika, K. D. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(8), 5547–5565. [Link]
-
Javahershenas, R., Makarem, A., & Klika, K. D. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar. [Link]
-
Khanna, P., et al. (2018). Microwave Assisted Synthesis of Spiro Heterocyclic Systems: A Review. Current Organic Chemistry, 22(1), 67-84. [Link]
-
Khanna, P., et al. (2018). Microwave Assisted Synthesis of Spiro Heterocyclic Systems: A Review. ResearchGate. [Link]
-
Rajasekhar, K. K., et al. (2010). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of ChemTech Research, 2(1), 592-597. [Link]
-
Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Synthesis of Heterocycles. Organic Syntheses, 84, 11-20. [Link]
-
Javahershenas, R., Makarem, A., & Klika, K. D. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar. [Link]
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). ChemistrySelect, 8(44). [Link]
-
Patel, P. R., & Boger, D. L. (2010). Intramolecular [1 + 2] and [3 + 2] cycloaddition reactions of cyclopropenone ketals. Journal of the American Chemical Society, 132(25), 8527–8529. [Link]
-
Collins, J., & Leadbeater, N. (2007). Comparative study of conventional and microwave assisted synthesis. CEM Corporation. [Link]
-
Biotage. (2020). Microwave Reaction Tutorial. Biotage. [Link]
-
Walvekar, A., & Kamble, R. (2025). COMPARATIVE STUDY OF MICROWAVE-INDUCED AND CONVENTIONAL SYNTHESIS OF SELECTED COMPOUNDS. World Journal of Pharmaceutical Science and Research, 4(5), 1053-1059. [Link]
-
Van der Eycken, E. V., & Kappe, C. O. (Eds.). (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Lirias. [Link]
-
Singh, R., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Patel, P. R., & Boger, D. L. (2010). Intramolecular [1 + 2] and [3 + 2] cycloaddition reactions of cyclopropenone ketals. PubMed. [Link]
-
Sharma, P., & Kumar, A. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical Sciences and Research, 11(5), 2339-2344. [Link]
-
Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Shipe, W. D., et al. (2006). CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. HETEROCYCLES, 70, 7-23. [Link]
-
Appukkuttan, P., & Van der Eycken, E. (2010). Microwave-assisted cycloaddition reactions. Chemical Society Reviews, 39(4), 1481-1492. [Link]
-
Padwa, A., et al. (2005). Cycloaddition Reaction of Epoxides with Various Alkenes Under Microwave Irradiation. ResearchGate. [Link]
-
Raman, S. (2010). Microwaves. arXiv. [Link]
-
CEM Corporation. (n.d.). Cycloadditions. CEM Corporation. [Link]
Sources
- 1. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 7. Microwave-assisted cycloaddition reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. ajrconline.org [ajrconline.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ijrpas.com [ijrpas.com]
- 12. Cycloadditions [cem.com]
Application Note: Crystallization and Purification Protocols for Spiro[2.4]heptane Carboxylic Acids
Introduction & Significance
Spiro[2.4]heptane carboxylic acids are critical structural motifs in modern drug discovery, serving as rigid, conformationally restricted scaffolds that enhance metabolic stability and receptor selectivity. A prime example is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid , a key intermediate in the synthesis of the blockbuster Hepatitis C drug, Ledipasvir (Harvoni®).
Crystallization of these compounds presents unique challenges due to the lipophilic spiro-cyclopropyl moiety contrasted with the polar carboxylic acid tail. This guide provides field-proven protocols for the crystallization, chiral resolution, and polymorphism control of these high-value intermediates.
Physicochemical Profile & Solvent Strategy[1][2][3][4][5][6][7]
Understanding the solubility landscape is prerequisite to successful crystallization.[1][2][3] The spiro[2.4]heptane core imparts significant lipophilicity, while the carboxylic acid functionality drives dimerization and hydrogen bonding.
Solubility Data & Solvent Selection[3]
| Solvent Class | Specific Solvent | Solubility Rating | Application |
| Esters | Isopropyl Acetate (IPAc) | High (Hot), Mod (Cold) | Primary solvent for crystallization. Superior to EtOAc due to lower hygroscopicity and higher boiling point ( |
| Alcohols | Methanol, Ethanol | Very High | Too soluble for direct crystallization; excellent for dissolving crude feeds or as a co-solvent. |
| Alkanes | n-Heptane, Hexanes | Low | Anti-solvent. Critical for inducing supersaturation in ester-based systems. |
| Chlorinated | DCM, Chloroform | High | Good for extraction but poor for crystallization due to high solubility and solvate formation risks. |
| Ethers | MTBE, THF | Moderate | Useful for initial slurries or salt formation steps. |
The "Golden" Solvent System: IPAc / n-Heptane
For N-protected spiro-amino acids (like the Ledipasvir intermediate), Isopropyl Acetate (IPAc) is the industry-standard solvent.
-
Why? It allows for high-temperature dissolution (
) and holds impurities in solution better than Ethyl Acetate (EtOAc) upon cooling. -
Anti-solvent: n-Heptane is preferred over hexanes due to its higher flash point and better miscibility control with IPAc.
Protocol A: Crystallization of N-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid
Target: Purification of the Ledipasvir Intermediate
This protocol addresses the purification of the crude intermediate following the cyclopropanation of N-Boc-4-methylene-proline.
Materials
-
Crude Compound: N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (approx. 85-90% purity).
-
Solvent: Isopropyl Acetate (IPAc), anhydrous.
-
Anti-solvent: n-Heptane.
-
Equipment: Jacketed glass reactor or round-bottom flask with overhead stirring and reflux condenser.
Step-by-Step Procedure
-
Dissolution:
-
Charge the crude solid into the reactor.
-
Add 3.0 volumes (mL/g) of IPAc.
-
Heat the mixture to 75–80 °C with moderate stirring (200 RPM).
-
Note: If solids remain, add IPAc in 0.5 volume increments until full dissolution is achieved. Do not exceed 5 volumes.
-
-
Polishing Filtration (Hot):
-
While maintaining
, filter the solution through a pre-heated sintered glass funnel (or in-line filter) to remove inorganic salts (e.g., Zn/Cu residues from Simmons-Smith reactions).
-
-
Anti-Solvent Addition (Cloud Point):
-
Return filtrate to the reactor and stabilize at 65 °C .
-
Slowly add n-Heptane dropwise until a faint, persistent turbidity (cloud point) is observed.
-
stoichiometry: Typically requires ~1.0 to 1.5 volumes of heptane relative to the IPAc volume.
-
-
Seeding (Critical Step):
-
Add 0.5 wt% of pure seed crystals.
-
Hold temperature at 60–65 °C for 30–60 minutes to allow the seed bed to mature (Ostwald ripening). This prevents the formation of amorphous oils ("oiling out").
-
-
Controlled Cooling:
-
Cool the slurry to 20 °C over a linear ramp of 4 hours (
). -
Why? Rapid cooling traps impurities in the crystal lattice.
-
-
Isolation:
-
Filter the white crystalline solid under vacuum.
-
Wash the cake with a cold (
) mixture of 1:2 IPAc/Heptane (2 volumes). -
Dry in a vacuum oven at 45 °C for 12 hours.
-
Expected Yield: 75–85% recovery. Target Purity: >98.5% (HPLC), >99% ee (if chiral).
Protocol B: Chiral Resolution via Diastereomeric Salt Crystallization
Target: Separation of (S)-enantiomer from Racemic Spiro Acid
When asymmetric synthesis is not feasible, classical resolution using chiral amines is the most robust method for spiro-carboxylic acids.
Mechanism
The racemic acid reacts with a chiral base (Resolving Agent) to form two diastereomeric salts:
Materials
-
Substrate: Racemic spiro[2.4]heptane carboxylic acid.
-
Resolving Agent: (S)-(-)-1-Phenylethylamine (PEA) or (R)-(+)-1-Phenylethylamine.
-
Solvent: Ethanol (95%) or Acetone.
Step-by-Step Procedure
-
Salt Formation:
-
Dissolve 10 g (71 mmol) of racemic acid in 50 mL of Ethanol (95%) at 50 °C.
-
Add 0.5 equivalents (35.5 mmol) of (S)-(-)-1-Phenylethylamine dropwise.
-
Note: Using 0.5 eq maximizes the yield of the less soluble salt (typically the desired enantiomer pair) while leaving the other enantiomer in solution.
-
-
Crystallization:
-
Heat to reflux (
) until the solution is clear. -
Cool slowly to room temperature over 6 hours without stirring (or very slow agitation) to encourage large crystal growth.
-
Refrigerate at
overnight.
-
-
Recrystallization (Enrichment):
-
Salt Break (Acid Recovery):
-
Suspend the purified salt in DCM (50 mL).
-
Add 1M HCl (aqueous) and stir vigorously for 30 minutes.
-
Separate the organic layer (contains the chiral acid).
-
Dry over
, filter, and evaporate to yield the pure (S)-spiro[2.4]heptane carboxylic acid .
-
Process Visualization
Workflow Diagram: Chiral Resolution & Purification
The following diagram illustrates the decision logic and workflow for purifying these spiro-acids.
Caption: Decision matrix for purification of spiro[2.4]heptane acids based on initial optical purity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation too high; cooling too fast. | Re-heat to dissolve oil. Add seed crystals at a higher temperature ( |
| Low Yield | Too much solvent; crystals too soluble. | Concentrate the mother liquor by 50% and re-cool. Add more anti-solvent (Heptane). |
| Poor Filtration | Crystal habit is needle-like or amorphous. | Employ "temperature cycling" (heat/cool loops) to ripen crystals into larger blocks. |
| Gel Formation | Hydrogen bonding network in non-polar solvent. | Add a small amount (1-2%) of Methanol or IPA to break H-bond networks, then increase anti-solvent ratio. |
References
-
Link, J. O., et al. (2014).[6] "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[6][7] Journal of Medicinal Chemistry, 57(5), 2033–2046.[6] Link
-
Tymtsunik, A. V., et al. (2012). "Synthesis of a novel Boc-protected cyclopropane-modified proline analogue." Tetrahedron Letters, 53(29), 3847-3849. Link
-
Ye, F. (2018).[6] "Process for preparation of ledipasvir and intermediates thereof." World Intellectual Property Organization, WO 2018/113277. Link
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for spiro-acid resolution principles).
Sources
Application Note: Scalable Synthesis of Spiro[2.4]heptane-5-carboxylic Acid
Executive Summary
(S)-5-azaspiro[2.4]heptane-6-carboxylic acid is a critical chiral bicyclic intermediate used in the synthesis of high-value HCV NS5A inhibitors (e.g., Ledipasvir). The structural rigidity of the spiro[2.4] system confers unique pharmacokinetic properties to the final drug substance. However, the installation of the cyclopropane ring via the Simmons-Smith reaction poses significant safety and process engineering challenges upon scale-up, primarily due to the use of pyrophoric organozinc reagents and highly exothermic carbenoid generation.
This application note details a robust, scalable protocol for the production of the N-Boc-protected spiro acid (Compound 3 ) from the 4-methylene-L-proline precursor (Compound 1 ). The method utilizes a modified Furukawa cyclopropanation followed by a controlled hydrolysis, optimized for kilogram-scale batch manufacturing.
Chemical Pathway & Strategy
The synthesis relies on the stereoselective cyclopropanation of an exocyclic alkene.[1] The 4-methylene proline derivative is chosen as the starting material to leverage the existing chirality at the C2 position, which directs the cyclopropanation to the less hindered face, establishing the desired stereochemistry of the spiro junction.
Reaction Scheme
-
Cyclopropanation: Furukawa modification of the Simmons-Smith reaction using diethylzinc (
) and diiodomethane ( ). -
Hydrolysis: Saponification of the ester to the free acid.
Figure 1: Synthetic route for the production of the target spiro acid.
Scale-Up Considerations & Safety Analysis
Thermodynamic Management
The formation of the zinc carbenoid (
-
Risk: Runaway reaction leading to solvent boiling (DCM bp: 40°C) or decomposition.
-
Control: The reaction is strictly dosing-controlled.
is added to a pre-cooled solution of alkene and . This "inverse addition" (relative to some lab protocols) ensures the carbenoid is consumed immediately upon generation, preventing accumulation of high-energy intermediates.
Reagent Handling ( )
Diethylzinc is pyrophoric and reacts violently with water.
-
Engineering Control: Use a dedicated charging line with nitrogen/argon sweep. All transfers must occur via closed-system cannula or pressure-equalizing addition funnels.
-
Solvent System: While Diethyl Ether is common in academic papers, Toluene or DCM (Dichloromethane) are preferred for scale-up due to higher flash points and better process safety profiles. This protocol uses a Toluene/DCM blend to balance solubility and safety.
Work-up Challenges
Zinc salts form gelatinous precipitates (zinc hydroxide/oxides) upon aqueous quench, causing severe emulsions.
-
Solution: A quench with aqueous Ammonium Chloride (
) followed by a wash with Rochelle’s salt (Potassium Sodium Tartrate) or Citric Acid is mandatory to solubilize zinc species and ensure clean phase separation.
Detailed Experimental Protocol
Scale: 1.0 kg input of Compound 1 (Methyl ester) Expected Yield: ~1.05 kg Compound 3 (Overall ~92%)
Step 1: Cyclopropanation (Simmons-Smith)
Materials
| Reagent | Equiv. | Mass/Vol | Role |
| Compound 1 (MW 241.28) | 1.0 | 1.0 kg | Starting Material |
| Diethylzinc ( | 2.2 | ~9.1 L | Carbenoid Precursor |
| Diiodomethane ( | 2.4 | 2.66 kg | Carbenoid Source |
| Toluene (Anhydrous) | - | 10 L | Solvent |
| Dichloromethane (DCM) | - | 5 L | Co-solvent |
Procedure
-
Reactor Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, internal temperature probe, nitrogen inlet, and two pressure-equalizing addition funnels. Dry the reactor thoroughly under hot nitrogen flow.
-
Charging: Charge Compound 1 (1.0 kg) and Anhydrous Toluene (10 L) into the reactor. Cool the mixture to -15°C .
-
Et2Zn Addition: Via a closed system, transfer the
solution (9.1 L) into Addition Funnel A.-
Action: Add
dropwise to the reactor over 60 minutes , maintaining internal temperature . -
Note: The solution may become slightly cloudy.[2]
-
-
CH2I2 Addition (Critical): Charge
(2.66 kg) mixed with DCM (5 L) into Addition Funnel B.-
Action: Add the
solution slowly over 2 to 3 hours . -
Exotherm Alert: This is the heat-generating step. Adjust rate to keep temperature strictly between -10°C and 0°C .
-
-
Reaction: After addition, allow the mixture to warm to 20°C over 2 hours. Stir for an additional 10 hours.
-
IPC (In-Process Control): Check conversion by GC or HPLC (Target: < 1% SM).
-
-
Quench (Safety Critical): Cool the reactor back to 0°C .
-
Slowly add Saturated Aqueous
(10 L). Caution: Rapid gas evolution (Ethane/Methane) and exotherm. Control internal temp < 20°C.
-
-
Phase Separation: Agitate vigorously for 30 minutes. Stop stirring and allow layers to separate.
-
Troubleshooting: If emulsion persists, add 10% Citric Acid solution (5 L) or Rochelle's Salt solution.
-
-
Extraction: Separate the organic layer.[3] Extract the aqueous layer with Toluene (5 L). Combine organics.
-
Wash: Wash combined organics with 10%
(to remove iodine), then Brine. Dry over (or use in-line phase separator). -
Concentration: Concentrate under reduced pressure (
) to obtain Compound 2 as a thick oil. (Directly used in next step).
Step 2: Hydrolysis (Saponification)
Materials
| Reagent | Equiv. | Mass/Vol | Role |
| Compound 2 (Crude) | 1.0 | ~1.1 kg (theor.) | Intermediate |
| Lithium Hydroxide Monohydrate | 2.5 | 435 g | Base |
| THF | - | 8 L | Solvent |
| Water | - | 4 L | Solvent |
Procedure
-
Dissolution: Dissolve the crude oil (Compound 2 ) in THF (8 L) in the reactor.
-
Base Addition: Add a solution of LiOH·H2O (435 g) in Water (4 L).
-
Reaction: Heat the mixture to 40°C and stir for 6–8 hours.
-
IPC: HPLC monitoring for disappearance of ester.
-
-
Work-up:
-
Cool to 20°C.
-
Adjust pH to ~2–3 using 1M HCl (careful of CO2 evolution if carbonates present, though LiOH is used).
-
Extract with Ethyl Acetate (2 x 8 L).
-
-
Isolation: Wash the organic layer with Brine.[4] Concentrate to ~3 L volume.
-
Crystallization: Add n-Heptane (6 L) slowly to the Ethyl Acetate concentrate at 40°C. Cool slowly to 0°C to induce crystallization.
-
Filtration: Filter the white solid, wash with cold Heptane/EtOAc (9:1), and dry under vacuum at 45°C.
Process Workflow Diagram
Figure 2: Operational workflow for the batch manufacturing process.
Analytical Controls
In-Process Control (IPC) Method (GC-FID)
-
Column: DB-1 or equivalent (30m x 0.32mm).
-
Carrier: Helium.
-
Temp Program: 50°C (2 min) -> 20°C/min -> 250°C.
-
Retention Times:
-
SM (Alkene): ~6.5 min
-
Product (Spiro Ester): ~8.2 min
- : ~3.0 min
-
Final Product Specification
-
Appearance: White to off-white crystalline solid.
-
Chiral Purity: > 99% ee (determined via Chiral HPLC, e.g., Chiralpak AD-H).
-
Zinc Content: < 20 ppm (Critical for downstream coupling steps).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Moisture in reactor or reagents. | Ensure Toluene is Karl-Fischer < 100 ppm water. Re-dry reactor. |
| High Exotherm | Stop addition immediately. Cool to -15°C. Resume at 50% rate. | |
| Emulsion during Workup | Zinc hydroxides stabilizing interface. | Add 10% Citric Acid or Rochelle's Salt. Filter through Celite if solids persist. |
| Product Coloration | Residual Iodine. | Ensure thorough wash with Sodium Thiosulfate ( |
References
-
Simmons-Smith Reaction Mechanism & Modifications
- Ledipasvir Intermediate Synthesis (Patent)
-
Cyclopropanation Scale-Up Protocol
-
Flow Chemistry Approaches (Alternative)
- Title: Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropan
- Source: ChemistryOpen, 2018.
-
URL:[Link]
-
Enantioselective Synthesis of Spiro[2.
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | MDPI [mdpi.com]
- 2. orgsyn.org [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2016207915A1 - Process for the preparation of ledipasvir - Google Patents [patents.google.com]
- 6. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 11. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 12. WO2024110994A1 - A process for the preparation of ledipasvir - Google Patents [patents.google.com]
- 13. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents [patents.google.com]
- 14. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Yield and Selectivity in Spirocyclization Reactions
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in the art of spirocyclization. The synthesis of spirocyclic frameworks, a cornerstone in medicinal chemistry and materials science, often presents unique challenges that can impede progress and lead to suboptimal yields.[1] This guide is structured to provide actionable insights and solutions to common problems encountered during these intricate chemical transformations. Here, we move beyond simple protocols to delve into the underlying principles that govern success in spirocyclization reactions.
Troubleshooting Guide: From Low Yields to Stereochemical Control
This section addresses specific, frequently encountered issues in a direct question-and-answer format, offering not just solutions but the rationale behind them.
Q1: My spirocyclization reaction is suffering from consistently low yields. What are the primary factors I should investigate?
Low yields in spirocyclization are a common yet solvable issue. A systematic, step-by-step investigation is the most effective approach to pinpointing and resolving the root cause.[2]
A1: A multi-faceted approach is crucial. Consider the following key areas:
-
Suboptimal Reaction Conditions: The kinetics and thermodynamics of your reaction are highly sensitive to the environment.
-
Temperature: While higher temperatures can increase reaction rates, they may also promote decomposition pathways or the formation of side products.[3] Conversely, some reactions require elevated temperatures to overcome activation energy barriers.[2] Solution: Systematically screen a range of temperatures. Lowering the temperature can sometimes favor the desired reaction pathway with the lowest activation energy.[3]
-
Concentration: The concentration of your starting material can be the deciding factor between an intramolecular spirocyclization and an intermolecular side reaction.[3] Solution: Employ high-dilution principles by reducing the concentration of the substrate to favor the desired intramolecular pathway.[3]
-
Reaction Time: It's critical to monitor your reaction over time. The desired spirocyclic product might be forming and then decomposing under the reaction conditions.[2] Solution: Analyze aliquots of your reaction mixture at various time points (e.g., via TLC or LC-MS) to establish the optimal reaction time. If product decomposition is observed, consider quenching the reaction earlier or modifying the workup conditions.[2][4]
-
-
Inefficient Catalyst or Reagent System: The choice of catalyst and ligands is paramount for both yield and selectivity.[3]
-
Catalyst Activity: The catalyst may be inhibited or simply not active enough for your specific substrate. Solution: Screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can have a significant impact on both yield and enantioselectivity.[2] Consider incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).[3]
-
Reagent Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion or the formation of byproducts. Solution: Carefully consider the stoichiometry of your reagents. In some cases, using an excess of one reagent may be necessary to drive the reaction to completion.[2]
-
-
Starting Material Purity: Impurities in your starting materials can have a detrimental effect on the reaction.
-
Inhibition and Side Reactions: Impurities can act as catalyst poisons or participate in unwanted side reactions.[2] Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography before initiating the reaction.[2][4]
-
-
Product Instability: The target spirocycle itself might be unstable under the reaction or workup conditions.[2][5]
-
Degradation: Acidic or basic conditions, exposure to air, or elevated temperatures during workup and purification can lead to product loss.[5] Solution: If product decomposition is suspected, modify your workup procedure. This could involve using milder pH conditions for quenching or extraction, or working at lower temperatures.[2]
-
Q2: I'm obtaining a mixture of diastereomers. How can I improve the diastereoselectivity of my spirocyclization?
Achieving high diastereoselectivity is a common hurdle in the synthesis of complex spirocycles.[2] Several factors influence the stereochemical outcome of the reaction.
A2: Controlling diastereoselectivity requires careful manipulation of the reaction environment and reagents.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry, thereby affecting diastereoselectivity.[2][3][6][7][8] In some instances, a change in solvent can even reverse the diastereoselectivity.[2]
-
Catalyst and Ligand Control: The steric and electronic properties of the catalyst and its ligands are critical in dictating the facial selectivity of the cyclization.
-
Temperature Modulation: Lowering the reaction temperature often leads to higher diastereoselectivity.
-
Substrate-Directed Control: The inherent stereochemistry of the starting material can be exploited to guide the formation of a specific diastereomer.
-
Solution: If possible, consider modifying the substrate to include sterically demanding groups or directing groups that can influence the approach of the reacting moieties.
-
Q3: My reaction is producing a significant amount of side products. How can I enhance the selectivity for the desired spirocycle?
The formation of side products indicates that alternative reaction pathways are competitive with your desired spirocyclization. The key is to identify conditions that favor the intended intramolecular process.
A3: Improving selectivity involves minimizing competing reactions.
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, starting materials are more likely to react with each other (intermolecularly) rather than cyclizing (intramolecularly).[3]
-
Solution: Reduce the concentration of the starting material. Applying high-dilution conditions is a classic strategy to favor intramolecular reactions.[3]
-
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of products.[3]
-
Solution: Lower the reaction temperature. This will kinetically favor the pathway with the lowest activation energy, which is ideally your desired spirocyclization.[3]
-
-
Alternative Cyclization Pathways: Depending on the substrate, different modes of cyclization (e.g., endo vs. exo) may be possible.
-
Solution: The choice of catalyst and reaction conditions can often influence the regioselectivity of the cyclization. For example, in some palladium-catalyzed spirocyclizations, the mechanism proceeds through a specific C-H bond activation and migratory insertion sequence, which dictates the final structure.[9][10]
-
Visualizing the Troubleshooting Workflow
To aid in systematically addressing these issues, the following workflow can be adopted:
Caption: A systematic workflow for troubleshooting low yields and poor selectivity in spirocyclization reactions.
Frequently Asked Questions (FAQs)
Q: What are the main mechanistic classes of spirocyclization reactions?
A: Spirocyclization reactions can be broadly categorized based on their mechanism. Common classes include:
-
Transition-Metal-Catalyzed Reactions: These are widely used and often involve metals like palladium, nickel, gold, or silver.[9][10][11][12][13] The mechanism can vary but often involves steps like oxidative addition, carbopalladation, C-H activation, and migratory insertion.[9][10]
-
Pericyclic Reactions: These concerted reactions, such as Diels-Alder or electrocyclizations, can form spirocycles in a highly stereospecific manner.
-
Radical Cyclizations: These reactions involve the formation of a radical species that then undergoes an intramolecular cyclization.[14]
-
Acid- or Base-Catalyzed Cyclizations: These reactions often involve the formation of a reactive intermediate, such as a carbocation or an enolate, which then cyclizes.
Q: How do I choose the right catalyst for my spirocyclization?
A: Catalyst selection is highly dependent on the specific transformation you are trying to achieve.[3] A good starting point is a thorough literature review for similar substrates and reaction types.[3] It is also crucial to consider the compatibility of your substrate with the proposed catalyst; for example, acid-sensitive functional groups will likely be incompatible with strong Brønsted or Lewis acid catalysts.[3] If no direct precedent exists, a screening of different catalyst types (e.g., different metals or organocatalysts) and ligands is often necessary to identify a promising lead.[3]
Q: Can the electronic properties of my substrate affect the reaction outcome?
A: Absolutely. The electronic nature of substituents on your starting material can significantly impact the reactivity and, in some cases, the selectivity of the reaction. For instance, in the spirocyclization of indole derivatives, electron-donating groups on the indole ring can facilitate the reaction, while electron-withdrawing groups may make the substrate more sluggish.[15]
Quantitative Data Summary
The following table provides a hypothetical example of how to systematically screen reaction parameters to optimize yield.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos | Toluene | 80 | 12 | 45 |
| 2 | Pd(OAc)₂ (5) | SPhos | Dioxane | 80 | 12 | 55 |
| 3 | Pd(OAc)₂ (5) | XPhos | Dioxane | 80 | 12 | 68 |
| 4 | Pd(OAc)₂ (5) | XPhos | Dioxane | 100 | 6 | 75 |
| 5 | Pd(OAc)₂ (2.5) | XPhos | Dioxane | 100 | 6 | 72 |
This systematic approach allows for the identification of optimal conditions by varying one parameter at a time.
Experimental Protocol: General Procedure for a Palladium-Catalyzed Intramolecular Spirocyclization
This protocol provides a general framework. Specific amounts, temperatures, and reaction times should be optimized for each unique substrate.
Materials:
-
Aryl halide precursor
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., phosphine-based ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Flame-dry or oven-dry all glassware and allow to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Reagent Addition: To the reaction flask, add the aryl halide precursor, the base, the palladium catalyst, and the ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Quenching: Once the starting material is consumed or the optimal product concentration is reached, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired spirocyclic compound.
Visualizing the Experimental Workflow
Caption: A step-by-step experimental workflow for a typical palladium-catalyzed spirocyclization reaction.
References
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
- Technical Support Center: Optimization of Spirocyclization Reactions - Benchchem.
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing).
-
Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC. Available from: [Link]
- Spiro Heterocycles in Organic Electronics: Synthesis and Applications.
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - PMC. Available from: [Link]
-
Recent advances in spirocyclization of indole derivatives - RSC Publishing. Available from: [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC. Available from: [Link]
-
Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones - White Rose Research Online. Available from: [Link]
- Troubleshooting "Spiro[4.5]dec-9-en-7-one" decomposition pathways - Benchchem.
-
Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones - White Rose Research Online. Available from: [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones | Organic Letters. Available from: [Link]
-
Visible light induced the high-efficiency spirocyclization reaction of propynamide and thiophenols via recyclable catalyst Pd/ZrO2. Available from: [Link]
-
Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones - PMC. Available from: [Link]
-
Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - PMC. Available from: [Link]
-
Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. Available from: [Link]
-
Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Dearomative spirocyclization of ynamides - PMC. Available from: [Link]
-
Diastereodivergent aminocatalyzed spirocyclization strategies using 4-alkylideneisoxazol-5-ones and methyl vinyl ketones - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Substrate scope of N-heterocyclic spirocycles aAll reactions were run... - ResearchGate. Available from: [Link]
-
Substrate scope for the spirocyclization–desilylation reaction of... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed. Available from: [Link]
-
Chemo- and Diastereoselective Synthesis of Diverse Spirocyclic Indenes by Cyclization with Indene-Dienes as Two Carbon Building Blocks - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Available from: [Link]
-
What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. Available from: [Link]
-
Reaction Chemistry & Engineering - ePrints Soton - University of Southampton. Available from: [Link]
-
In organic chemistry, why is my percent yield so low? - Quora. Available from: [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchGate. Available from: [Link]
-
Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Available from: [Link]
-
About Troubleshooting - Department of Chemistry : University of Rochester. Available from: [Link]
-
Practice Problems in Pericyclic Reactions. - Ch.imperial. Available from: [Link]
-
Organic Chemistry Synthesis Problems. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00508C [pubs.rsc.org]
Technical Support Center: Separation & Purification of Substituted Spiro[2.4]heptane Diastereomers
Current Status: Online Operator: Senior Application Scientist (Separation Technologies) Ticket ID: SPIRO-SEP-001
Executive Summary
The spiro[2.4]heptane scaffold presents a unique set of purification challenges. Unlike flexible alkyl chains, this rigid spirocyclic framework creates distinct "faces" (syn/anti) that often result in diastereomers with similar polarities but significantly different hydrodynamic volumes. Furthermore, the inherent ring strain of the cyclopropane moiety (approx. 27.5 kcal/mol) makes the system susceptible to acid-catalyzed ring opening, while the frequent lack of conjugation in the core scaffold complicates UV detection.
This guide provides a self-validating workflow to resolve these diastereomers while maintaining structural integrity.
Module 1: Chromatographic Troubleshooting
Diagnostic: Poor Resolution (
)
Context: You observe co-elution or "shouldering" of diastereomers on standard C18 or Silica columns.
Root Cause Analysis: Diastereomers of spiro[2.4]heptanes often have identical dipole moments but distinct 3D shapes. Standard alkyl-bonded phases (C18) rely heavily on hydrophobicity and may fail to discriminate between the rigid syn and anti orientations.
Protocol: Shape Selectivity Screening
-
Switch to Phenyl-Hexyl or PFP (Pentafluorophenyl) Phases:
-
Mechanism:[1] These phases offer
interactions and, more importantly, rigid steric slots. The rigid spiro-scaffold interacts differently with the planar aromatic rings of the stationary phase depending on the substituent orientation.
-
-
Mobile Phase Moderator:
-
Switch methanol (protic) to acetonitrile (aprotic). Acetonitrile forms a "layer" on the stationary phase that can enhance shape selectivity for rigid molecules.
-
Troubleshooting Table: Resolution Issues
| Symptom | Probable Cause | Corrective Action |
| Co-elution (Single Peak) | Lack of shape discrimination. | Action: Switch from C18 to Biphenyl or Phenyl-Hexyl column. Logic: Increases steric interaction with the rigid spiro-center. |
| Peak Tailing (Asymmetry > 1.2) | Secondary silanol interactions with amine substituents. | Action: Add 10-20 mM Ammonium Formate (pH 3.8) or Ammonium Bicarbonate (pH 7.8). Warning: Avoid TFA (see Module 3). |
| Fronting | Solubility mismatch or Column Overload. | Action: Dissolve sample in mobile phase initial conditions. If solubility is poor, use DMSO but limit injection volume to <1% of column volume. |
Module 2: The "Invisible" Analyte (Detection)
Context: Substituted spiro[2.4]heptanes often lack a chromophore, resulting in flat baselines at UV 254 nm.
Workflow: Detection Strategy
Figure 1: Decision tree for selecting the appropriate detection method when analyzing non-chromophoric spiro-compounds.
Protocol: Derivatization for UV Enhancement If ELSD/CAD is unavailable, derivatize the molecule to introduce a chromophore.
-
Target: Hydroxyl or Amine substituents on the cyclopentane ring.
-
Reagent: p-Nitrobenzoyl chloride or 3,5-Dinitrobenzoyl chloride.
-
Benefit: This not only adds strong UV absorbance (254 nm) but often enhances the separation of diastereomers by increasing the structural difference between them (kinetic resolution effect) [1].
Module 3: Structural Integrity & Stability
Context: The cyclopropane ring in spiro[2.4]heptane is highly strained. Acidic conditions can trigger ring opening, leading to complex mixtures of alkenes and dienes.
Critical Warning: Avoid strong acids (Trifluoroacetic acid - TFA) in the mobile phase if your spiro-compound contains electron-donating groups (EDGs) that can stabilize a carbocation.
Mechanism of Failure:
Safe Mobile Phase Additives:
-
Recommended: Formic Acid (0.1%) or Acetic Acid. These are weaker acids and generally safe for alkyl-cyclopropanes [2].
-
Best Practice: Use buffered mobile phases (Ammonium Acetate, pH 4.5-5.0) to maintain ionization without exposing the ring to low pH (< 2.0).
Module 4: Identification (NMR Assignment)
Context: You have separated two peaks but do not know which is syn and which is anti.
Technique: 1D NOE Difference Spectroscopy Because the spiro-junction is rigid, protons on the cyclopropane ring (C1/C2) are held in fixed proximity to substituents on the cyclopentane ring.
-
Irradiate: The cyclopropane methylene protons.
-
Observe: Enhancement of the substituent protons on the cyclopentane ring.
-
Interpretation:
-
Strong NOE: The substituent is on the same face as the irradiated cyclopropane protons (syn).
-
Weak/No NOE: The substituent is on the opposite face (anti).
-
Frequently Asked Questions (FAQ)
Q1: Can I use normal phase (Silica) flash chromatography? A: Yes. While C18 is common for analysis, unmodified silica is excellent for preparative separation of diastereomers. The rigid stereochemistry often leads to significant differences in adsorption on silica. If separation is poor, try adding 1-5% isopropanol to your hexane/ethyl acetate mix to modulate the adsorption strength.
Q2: My peaks are broad. Is it the column? A: Check your sample solvent. Spiro[2.4]heptanes are often lipophilic. Dissolving them in 100% THF or DCM and injecting onto a Reverse Phase system will cause "solvent wash-through" and broad peaks. Dissolve in the starting mobile phase (e.g., 50:50 MeCN:Water).
Q3: How do I scale up from analytical HPLC to Prep?
A: Use the "Linear Scale-Up" rule.
References
-
Separation of Diastereomers (General Principles)
- Source: Veeprho.
-
URL:[Link]
- Relevance: Validates the use of Phenyl/Biphenyl phases for rigid isomers.
-
Spiro[2.
- Cyclopropane Stability in Acid: Source: BenchChem Technical Support. "Stability of Heptyl-cyclopropane Under Acidic Conditions." Relevance: Confirms the risk of ring opening under strong acidic conditions (TFA).
-
Detection of Non-Chromophoric Compounds
- Source: Veeprho. "Analytical Method Development Approach When Compounds Don't Have UV Chromophore."
-
URL:[Link]
- Relevance: Protocols for derivatiz
Sources
purification of spiro[2.4]heptane-5-carboxylic acid from byproducts
Technical Support Center: Purification of Spiro[2.4]heptane-5-carboxylic Acid
Topic: Purification of spiro[2.4]heptane-5-carboxylic acid from reaction byproducts. Target Audience: Researchers, Process Chemists, and Drug Development Scientists.
Introduction: The Challenge of the Spiro Scaffold
Spiro[2.4]heptane-5-carboxylic acid is a critical scaffold in the synthesis of antiviral agents (e.g., HCV NS5A inhibitors) and antimicrobial compounds. Its synthesis—typically via Simmons-Smith cyclopropanation of cyclopent-3-ene-1-carboxylic acid derivatives—introduces a unique set of purification challenges:
-
Zinc/Iodine Contamination: The organozinc carbenoids used in synthesis form stubborn emulsions.
-
Stereochemical Complexity: The product exists as cis and trans diastereomers (relative to the spiro ring), which possess distinct biological activities.
-
Ring Fragility: The high strain energy of the cyclopropane ring (
27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening during standard workups.
This guide provides a self-validating, field-proven purification workflow designed to preserve ring integrity while achieving high chemical and stereochemical purity.
Module 1: Critical Safety & Stability Protocols
WARNING: Cyclopropane Ring Lability Unlike standard aliphatic acids, spiro[2.4]heptane-5-carboxylic acid is acid-sensitive. The spiro-fused cyclopropane ring acts as a "spring-loaded" trap.
-
The Risk: Exposure to strong mineral acids (pH < 2.0) or Lewis acids can trigger ring opening, reverting the molecule to an ethyl-substituted cyclopentene or hydrating it to an alcohol.
-
The Rule: Never use concentrated HCl for acidification. Use 1M Citric Acid or 0.5M
and strictly monitor pH to stop at pH 4.0–4.5. -
Thermal Limit: Avoid distillation temperatures >120°C, which may promote decarboxylation or rearrangement.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "I have a thick, gray emulsion after quenching the Simmons-Smith reaction. It won't separate."
Diagnosis: This is a classic "Zinc Hydroxide Gel." Standard aqueous washes precipitate gelatinous zinc salts that trap your product.
The Solution: The Rochelle Salt Quench Do not use simple acid/base washes. You must chelate the zinc.
Protocol:
-
Preparation: Prepare a saturated solution of Potassium Sodium Tartrate (Rochelle Salt).
-
Quench: Pour the crude reaction mixture (in
or DCM) slowly into the vigorously stirring Rochelle salt solution (1:1 volume ratio). -
Digestion: Stir vigorously for 2–4 hours . This is the critical step. The gray emulsion will slowly clarify into two distinct layers: a clear organic layer and a clear blue/colorless aqueous layer containing the chelated zinc.
-
Separation: The layers will now separate cleanly in a funnel.
Issue 2: "My product contains significant unreacted alkene starting material."
Diagnosis: Incomplete cyclopropanation.[1] Separation of the starting alkene (cyclopent-3-ene-1-carboxylic acid) from the spiro product is difficult due to similar polarities.
The Solution: Iodolactonization (Chemical Purification) If the starting material is the corresponding unsaturated acid, you can exploit the double bond's reactivity.
Protocol:
-
Reaction: Treat the crude mixture with
in aqueous . -
Mechanism: The unreacted alkene will cyclize to form a neutral iodolactone (soluble in organics). The saturated spiro-acid cannot react and remains as a water-soluble carboxylate salt.
-
Extraction: Extract the organic layer (removes iodolactone/impurities).
-
Recovery: Acidify the aqueous layer (carefully to pH 4.5) to precipitate pure spiro-acid.
Issue 3: "I have a mixture of cis/trans diastereomers. How do I separate them?"
Diagnosis: The Simmons-Smith reaction is stereospecific relative to the alkene, but if the starting material was a racemate or if the directing group geometry varied, you will have diastereomers.
The Solution: Fractional Crystallization of Amine Salts Diastereomers have different physical properties. Converting them to amine salts amplifies these differences.
Protocol:
-
Salt Formation: Dissolve crude acid in hot ethanol. Add 1 equivalent of Cyclohexylamine or (R)-1-Phenylethylamine (if enantiomeric resolution is also needed).
-
Crystallization: Allow to cool slowly. The trans-isomer salt typically packs better and crystallizes first (verify with NMR).
-
Filtration: Collect the crystals.
-
Regeneration: Suspend crystals in water and acidify with 1M Citric Acid to recover the purified spiro-acid.
Module 3: Visualized Workflows
Workflow A: The "Zinc-B-Gone" Extraction Logic
Use this workflow to safely isolate the crude acid from the reaction matrix.
Caption: Figure 1. Optimized chelation workflow for breaking zinc emulsions using Rochelle salts.
Workflow B: Diastereomer Purification Decision Tree
Use this logic to determine the best method for isomer separation.
Caption: Figure 2. Decision matrix for purification based on impurity profile.
Module 4: Quantitative Data & Reference Specifications
Table 1: Key Physical Properties for Purification
| Property | Value (Approx.) | Implication for Purification |
| pKa | ~4.7–4.8 | Acidify to pH 4.0 to precipitate. Do not go to pH 1.0 (risk of ring opening). |
| Solubility (Acid) | Low in Water, High in DCM/EtOAc | Standard extractive workup is effective. |
| Solubility (Salt) | High in Water | Allows separation from neutral organic impurities (alkenes). |
| Boiling Point | >250°C (Predicted) | Do not distill at atmospheric pressure. Kugelrohr distillation only (<0.1 mmHg). |
| Ring Strain | ~27 kcal/mol | High reactivity. Avoid Lewis acids ( |
References
-
Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[2] (Foundational text on the cyclopropanation methodology).
-
Charette, A. B., et al. (2014).[2] "Improved Zinc-Catalyzed Simmons-Smith Reaction." Organic Letters. (Modern improvements and workup protocols).
-
Deng, X., et al. (2011). "Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation." Journal of Organic Chemistry. (Specific reference for spiro[2.4]heptane derivative purification and stability).
-
Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis." (Standard reference for Rochelle Salt workup of Aluminum/Zinc hydrides and alkyls).
Sources
troubleshooting Simmons-Smith cyclopropanation for spiro rings
Ticket ID: SS-SPIRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Spiro-Challenge
You are likely here because standard cyclopropanation protocols (classic Zn-Cu couple) have failed to convert your exocyclic or hindered alkene into the desired spiro-cyclopropane.
The Core Problem: Spiro-ring formation involves attacking a gem-disubstituted carbon center. In the transition state, the incoming zinc carbenoid encounters significant steric repulsion from the existing ring system. Furthermore, the "butterfly" transition state required for the concerted methylene transfer is highly sensitive to the conformational lock of the starting alkene.
This guide moves beyond the textbook basics to the Furukawa and Charette modifications, which are essential for overcoming the energy barrier inherent in spiro-synthesis.
Diagnostic Flowchart (Troubleshooting Logic)
Before modifying your reaction, identify the failure mode using this logic gate.
Figure 1: Decision matrix for troubleshooting Simmons-Smith failures.
Module 1: Reactivity & Conversion (The Engine Room)
Q: My exocyclic alkene is inert to standard Zn-Cu couple. Why?
A: The classic Simmons-Smith reagent (
The Fix: The Furukawa Modification
Switch to Diethylzinc (
-
Why: This generates the monomeric, homogeneous species
in solution. It is significantly more reactive and reproducible than the Zn-Cu couple [1]. -
Solvent Criticality: Use halogenated solvents (DCM or 1,2-DCE). Non-complexing solvents increase the Lewis acidity (and thus reactivity) of the zinc carbenoid compared to ethers (THF/Et2O), which coordinate to Zinc and dampen its electrophilicity.
Q: I am using Furukawa conditions, but conversion stalls at 60%.
A: As the reaction proceeds, the byproduct
The Fix: The "Turbo" Boosters (Charette/Shi Modifications) You need to make the Zinc species more electrophilic.
-
Acidic Additives: Add 1.0 equivalent of Trifluoroacetic acid (TFA) or a phenol (e.g., 2,6-difluorophenol) to the
before adding . -
Mechanism: This forms a species like
. The electron-withdrawing carboxylate ligand pulls electron density from the Zinc, making the carbenoid carbon significantly more electrophilic and reactive toward the alkene [2].
| Reagent System | Reactivity Level | Application |
| Low | Simple, unhindered terminal alkenes. | |
| High | Standard for internal/hindered alkenes. | |
| Extreme | Tetrasubstituted or difficult spiro-alkenes. |
Module 2: Stereocontrol (The Steering Room)
Q: How do I control the diastereoselectivity of the spiro-ring?
A: Spiro-formation is governed by the "Butterfly Model" transition state. The reaction is stereospecific (syn-addition).[4][5][6]
Scenario A: Substrate has a proximal Hydroxyl/Ether (Chelation Control) If your substrate has an alcohol or ether within 2-3 bonds of the alkene, the Zinc will coordinate to that oxygen.
-
Outcome: The cyclopropane will form on the same face (syn) as the directing group.[4]
-
Optimization: Use DCM as solvent. Avoid THF, which competes for Zinc coordination and ruins selectivity.
Scenario B: No Directing Group (Steric Control) The reagent will approach from the least hindered face.
-
Spiro-Specific Issue: In exocyclic alkenes (e.g., methylene cyclohexane derivatives), the reagent usually attacks from the equatorial direction to avoid 1,3-diaxial interactions.
Figure 2: Determinants of stereochemistry in Zinc-carbenoid cyclopropanation.
Module 3: Safety & Workup (The Hazmat Team)
Q: The reaction turned into a solid white gel during quench. How do I extract my product?
A: This is the "Zinc Hydroxide Nightmare." Standard water/bicarb washes create insoluble Zinc emulsions.
The Fix: Rochelle's Salt
-
Quench: Slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .
-
Stir: Vigorously stir the biphasic mixture for 30-60 minutes.
-
Chemistry: The tartrate acts as a chelating ligand, breaking down the polymeric Zinc hydroxides into water-soluble monomers. The layers will separate cleanly [3].
Q: Safety concerns with Diethylzinc?
A:
-
Protocol: Always use a sure-seal bottle and long needles. Flush all syringes with Argon before drawing the reagent.
-
Disposal: Quench residual syringe contents by drawing up hexanes, then slowly discharging into a beaker of isopropanol under a fume hood. Never discharge directly into water.
High-Performance Protocol: The "Charette-Boosted" Spiro Synthesis
Target: Unreactive exocyclic alkene to Spiro-cyclopropane.
Reagents:
-
Substrate (1.0 equiv)
- (1.0 M in hexanes, 2.5 equiv)
- (2.5 equiv)
-
Trifluoroacetic Acid (TFA) (1.0 equiv) - The Booster
-
Dichloromethane (DCM) - Anhydrous[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon. Add DCM (0.2 M concentration relative to substrate).
-
Charette Reagent Prep: Cool to 0°C . Add
(2.5 equiv). -
Activation: Add TFA (1.0 equiv) very slowly (dropwise). Stir for 10 mins. Note: A white precipitate may form; this is normal.
-
Carbenoid Formation: Add
(2.5 equiv) dropwise. Stir for 10 mins at 0°C. -
Reaction: Add your substrate (dissolved in minimal DCM) dropwise.
-
Optimization: Allow to warm to Room Temperature (RT). If no reaction after 2 hours, reflux gently (DCM boils at 40°C).
-
Quench: Cool to 0°C. Add Saturated Rochelle's Salt solution. Stir vigorously for 1 hour until two clear layers form.
References
-
Furukawa Modification (Diethylzinc): Furukawa, J., Kawabata, N., & Nishimura, J. (1966).[3] A novel route to cyclopropanes from olefins.[2][5][7][8][9] Tetrahedron Letters, 7(28), 3353–3354.
-
Charette Modification (Acidic Additives/TFA): Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014).[9][10] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493.
-
Workup Procedures (Rochelle's Salt): Paquette, L. A. (Ed.). (1995).[11] Encyclopedia of Reagents for Organic Synthesis. (See entry for Diethylzinc).[1][7][11][12]
-
Asymmetric/Stereoselective Review: Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).[13] Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Research Projects – Charette Group | Synthetic Organic Chemistry [charettelab.ca]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Optimizing Reaction Temperature for Spirocyclic Ester Hydrolysis
Welcome to the Technical Support Center. Spirocyclic esters present a unique synthetic challenge: the adjacent spiro ring system creates severe steric hindrance that physically blocks the nucleophilic attack required for hydrolysis[1]. Standard protocols often recommend increasing the reaction temperature to overcome this barrier. However, applying high thermal stress to spiro systems frequently triggers unwanted side reactions such as ring-opening, decarboxylation, or
This guide is designed for researchers and drug development professionals to troubleshoot failed hydrolyses, understand the kinetic causality behind these failures, and implement self-validating, temperature-optimized protocols.
Diagnostic Troubleshooting Workflow
Before adjusting your reaction parameters, analyze your crude mixture to identify the specific failure mode. Use the decision tree below to determine whether your issue is driven by kinetic barriers (steric hindrance) or thermodynamic instability (thermal stress).
Figure 1: Decision tree for troubleshooting spiro ester hydrolysis failures.
Frequently Asked Questions (FAQs) & Causality Analysis
Q: Why does my spirocyclic ester fail to hydrolyze at room temperature under standard aqueous NaOH conditions? A: The failure is a kinetic issue rooted in molecular geometry. Base-catalyzed ester hydrolysis requires the hydroxide ion to approach the carbonyl carbon at an angle of approximately 107° (the Bürgi-Dunitz trajectory) to form a tetrahedral intermediate. In spirocyclic systems, the bulky adjacent ring physically obstructs this pathway[1]. Furthermore, in standard aqueous conditions, the hydroxide ion is heavily solvated by water molecules via hydrogen bonding. This hydration shell drastically increases the effective radius of the nucleophile, making it nearly impossible to penetrate the steric shield of the spiro center at ambient temperatures[2].
Q: If I increase the reaction temperature to reflux (80-100°C), my starting material disappears, but my yield is low and I see multiple spots on TLC. What is happening?
A: You are encountering the classic "steric vs. thermal" paradox. Elevating the temperature provides the kinetic energy necessary to overcome the high activation energy (
Q: How can I increase nucleophile reactivity to avoid high-temperature degradation? A: You can bypass the need for thermal activation by stripping the hydroxide ion of its hydration shell.
-
The "Anhydrous Hydroxide" Method: By reacting potassium tert-butoxide (
-BuOK) with a stoichiometric amount of water in an anhydrous polar aprotic solvent (like DMSO), you generate a "naked," unsolvated hydroxide ion. Lacking a bulky hydration shell, this highly reactive nucleophile can easily attack sterically hindered esters at 25°C[3]. -
Non-Aqueous Saponification: Using a mixture of MeOH and CH₂Cl₂ (1:9) with powdered NaOH. The non-polar organic solvent prevents tight hydration of the hydroxide anion, increasing its basicity and nucleophilicity at room temperature (20-30°C)[2].
Q: Is LiOH better than NaOH or KOH for spiro esters? A: Yes, for moderate heating scenarios (40-60°C). Lithium hydroxide in a THF/Water mixture is often preferred over NaOH/KOH[4]. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity. This "pull" mechanism assists the hydroxide's "push," allowing hydrolysis to occur at lower temperatures than would be required with sodium or potassium salts[4].
Mechanistic Pathway: The Steric Clash
Understanding the exact point of failure in the reaction coordinate helps in selecting the right protocol. The diagram below illustrates why the tetrahedral intermediate is the bottleneck.
Figure 2: Kinetic pathways in spiro ester hydrolysis highlighting steric clash.
Quantitative Data: Condition Comparison
Use the following table to select the appropriate reagent system based on your molecule's thermal stability and steric profile.
| Reagent System | Solvent Matrix | Operating Temp (°C) | Relative Hydrolysis Rate | Risk of Epimerization / Degradation |
| NaOH (aq) | Water / EtOH | 80 - 100°C | Slow | High (Avoid for sensitive spiro rings) |
| LiOH (3-5 eq) | THF / Water (2:1) | 40 - 60°C | Moderate | Medium |
| NaOH (powder) | MeOH / CH₂Cl₂ (1:9) | 20 - 30°C | Fast | Low |
| Anhydrous DMSO | 20 - 25°C | Very Fast | Very Low (Ideal for hindered esters) |
Step-by-Step Experimental Protocols
Protocol A: Ambient-Temperature "Anhydrous Hydroxide" Hydrolysis[4]
Best for: Highly hindered spiro esters prone to thermal ring-opening or epimerization.
Self-Validation Checkpoint: The reaction mixture should remain a homogeneous pale solution. Yellowing or darkening indicates that moisture has compromised the anhydrous environment, or that thermal degradation pathways have been triggered.
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the spirocyclic ester (1.0 eq) in anhydrous DMSO to achieve a concentration of 0.1 M.
-
Reagent Generation: Add potassium tert-butoxide (3.0 eq) to the stirring solution. Immediately add deionized water (1.5 eq). Note: This maintains a strict 2:1 molar ratio of
-BuOK to H₂O, generating the active "naked" hydroxide species. -
Reaction: Stir the mixture at ambient temperature (20-25°C). Monitor the disappearance of the starting material via HPLC or TLC. Complete conversion typically occurs within 1 to 3 hours.
-
Quenching: Quench the reaction by adding an excess of aqueous sodium dibasic phosphate (10 eq) in water, or a mild acid (like 10% citric acid) until the pH reaches ~4-5.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Mild Non-Aqueous Saponification[3]
Best for: Scalable reactions where anhydrous DMSO is impractical, but thermal stability remains a concern.
Self-Validation Checkpoint: The reaction is heterogeneous. As the ester hydrolyzes, the sodium carboxylate salt may begin to precipitate. The disappearance of the ester peak on LC-MS confirms the forward reaction without the need for heat.
-
Preparation: Dissolve the spiro ester (1.0 eq) in a solvent mixture of CH₂Cl₂ and MeOH (9:1 v/v) to a concentration of 0.2 M.
-
Base Addition: Add finely powdered NaOH (3.0 to 5.0 eq) directly to the stirring solution at room temperature.
-
Reaction: Stir vigorously at 25-30°C. Monitor via LC-MS every 2 hours.
-
Workup: Once the starting material is entirely consumed, evaporate the volatile organic solvents under reduced pressure at a low temperature (<30°C).
-
Isolation: Dissolve the resulting solid residue in minimal water, cool to 0°C, and carefully acidify with 1M HCl to pH 3. Extract the free carboxylic acid with CH₂Cl₂, dry over MgSO₄, and concentrate.
References
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution Arkivoc [Link]
-
A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures Scite.ai[Link]
-
Why are my ester hydrolysis not working : r/Chempros Reddit[Link]
-
Ch20: Hydrolysis of Esters - Chemistry University of Calgary [Link]
Sources
preventing ring opening of spiro[2.4]heptane under acidic conditions
Technical Support Center: Spiro[2.4]heptane Stability & Troubleshooting
Welcome to the Technical Support Center for spirocyclic scaffold optimization. Spiro[2.4]heptane and related spiro-fused cyclopropanes have emerged as highly valuable structural motifs in drug discovery, offering enhanced ligand-lipophilicity efficiency (LLE), rigidified vectors, and improved metabolic stability [1]. However, the inherent Baeyer ring strain (approx. 110–115 kJ/mol) of the cyclopropane moiety makes it highly susceptible to electrophilic attack and subsequent ring-opening under acidic conditions [2].
This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to preserve the spiro[2.4]heptane core during complex synthetic sequences.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does the spiro[2.4]heptane ring open so easily under standard acidic deprotection conditions (e.g., TFA/DCM)?
A1: The high
Q2: How can I structurally modify my spirocycle to prevent this without losing my desired vector? A2: You must manipulate the transition state energy of the ring-opening pathway.
-
Electronic Deactivation: Install Electron-Withdrawing Groups (EWGs) such as
, , or carbonyls adjacent to the spiro carbon. EWGs strongly destabilize the developing positive charge in the transition state, drastically reducing the basicity of the cyclopropane bonds and preventing protonation [4]. -
Steric Shielding: Incorporate bulky substituents (e.g., tetramethylation of the cyclopropane core). Steric bulk physically blocks the trajectory of incoming nucleophiles and solvent molecules that stabilize the ring-opened carbocation, effectively shutting down the reaction pathway [5].
Q3: If I cannot change the structure, how do I safely remove a Boc group from a spiro[2.4]heptane-containing amine? A3: Abandon strong Brønsted acids. Instead, utilize mild Lewis acid-mediated deprotection. A combination of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-lutidine selectively removes Boc groups by activating the carbamate oxygen rather than protonating the strained carbocycle.
Part 2: Troubleshooting Workflows & Logic
When designing a synthetic route involving spiro[2.4]heptanes, use the following logical framework to bypass acid-catalyzed degradation.
Caption: Decision matrix for preventing acid-catalyzed ring opening of spiro[2.4]heptane scaffolds.
Part 3: Quantitative Data & Condition Optimization
The table below summarizes the causality between reaction conditions and the half-life/stability of a standard 1-azaspiro[2.4]heptane derivative.
| Reaction Condition | Acid Type | Additive / Buffer | Spirocycle Half-Life ( | Primary Outcome |
| 50% TFA in DCM | Strong Brønsted | None | < 5 mins | Complete ring opening to acyclic alkene. |
| 4M HCl in Dioxane | Strong Brønsted | None | 12 mins | Ring opening with chloride trapping. |
| 1M HCl (Biphasic) | Strong Brønsted | Toluene/Water | > 24 hours | Intact core. Phase separation protects the organic core. |
| TMSOTf (1.5 eq) | Lewis Acid | 2,6-Lutidine (2.0 eq) | Stable indefinitely | Intact core. Clean Boc deprotection. |
| HFIP / DCM (1:4) | Mild Brønsted | None | > 48 hours | Intact core. Trityl/Boc cleavage possible with heating. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol relies on a self-validating mechanism: the use of 2,6-lutidine acts as an internal acid-scavenger. If the reaction turns yellow/orange, it indicates the exhaustion of the lutidine buffer and the presence of free triflic acid, alerting the chemist to potential ring-opening before TLC analysis is even performed.
Protocol: Acid-Free Boc-Deprotection of Spiro[2.4]heptane Amines
Objective: Remove an N-Boc protecting group without triggering cyclopropane fragmentation.
Materials:
-
N-Boc-spiro[2.4]heptane substrate (1.0 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol)
-
2,6-Lutidine (2.0 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Solvation: Dissolve the N-Boc-spiro[2.4]heptane substrate (1.0 mmol) in 10 mL of anhydrous DCM.
-
Buffering: Add 2,6-lutidine (2.0 mmol) to the solution via syringe. Stir for 5 minutes at
(ice bath). Causality: 2,6-lutidine is sterically hindered; it will neutralize any generated triflic acid without acting as a nucleophile that could attack the substrate. -
Activation: Dropwise add TMSOTf (1.5 mmol) over 2 minutes.
-
Monitoring: Stir the reaction at
for 1 hour. The reaction should remain colorless or pale yellow. Self-Validation Check: A sudden shift to dark orange indicates free acid generation; immediately quench with triethylamine if observed. -
Quenching: Quench the reaction by adding 5 mL of saturated aqueous
. -
Extraction: Separate the organic layer. Extract the aqueous layer twice with 10 mL DCM. Combine organic layers, dry over
, and concentrate under reduced pressure.
Part 5: Mechanistic Logic Visualization
Caption: Mechanistic pathways of acid-catalyzed ring opening vs. structural prevention strategies.
References
-
Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Molecules, MDPI. Available at:[Link]
-
C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ACS Catalysis, ACS Publications. Available at:[Link]
-
Reductive opening of a cyclopropane ring in the Ni(II) coordination environment. Beilstein Journal of Organic Chemistry. Available at:[Link]
Technical Support Center: Overcoming Solubility Issues of Spiro Acids in Aqueous Buffers
Executive Summary: The "Spiro" Solubility Paradox
Spirocyclic acids (e.g., spiro[3.3]heptane or spiro[2.5]octane derivatives) are increasingly deployed in drug discovery as bioisosteres for planar aromatic rings to improve metabolic stability and increase fraction of sp
-
High Lattice Energy ("Brick Dust"): The rigid, compact nature of the spiro core often leads to efficient crystal packing and high melting points, making the energy cost to break the crystal lattice (enthalpy of fusion) very high.
-
Lipophilic Core vs. Hydrophilic Head: While the carboxylic acid head group is polar, the bulky aliphatic spiro-tails are highly lipophilic, creating a surfactant-like amphiphilicity that can lead to aggregation rather than true solution.
This guide addresses the specific challenges of solubilizing these rigid molecules in aqueous buffers for biological assays.
Troubleshooting Guide (Q&A)
Issue 1: "My compound crashes out immediately upon dilution from DMSO into the assay buffer."
Diagnosis: This is a Kinetic Solubility Failure . When you dilute a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, you create a state of supersaturation. If the compound is a "brick dust" molecule (high melting point), it will rapidly nucleate and precipitate.
Root Cause Analysis:
-
The "Parachute" Failed: Polymers or surfactants usually stabilize the supersaturated state (the "parachute"). Without them, the compound returns to its lowest energy state (crystal) instantly.
-
Incorrect Mixing Order: Adding buffer to the DMSO stock causes a local region of high water content/low solubility, triggering precipitation.
Solution:
-
Reverse Addition: Always add the DMSO stock to the buffer under rapid vortexing. This disperses the molecules before nuclei can form.
-
Predilution Step: Create an intermediate dilution in 50% DMSO/Buffer before the final dilution.
-
Check the pH Shift: DMSO is aprotic. Diluting into an unbuffered or weakly buffered solution can shift the pH. Ensure your assay buffer has sufficient capacity (e.g., 50 mM HEPES or Phosphate) to maintain pH > pKa + 2.
Issue 2: "I adjusted the pH to 7.4, but the spiro acid is still insoluble."
Diagnosis: Intrinsic Solubility Limit (
Solution:
-
Calculate
: If is 10 nM, at pH = pKa + 2, solubility is only ~1 µM. You may need to go to pH = pKa + 3 or +4 (if assay tolerates). -
Salt Selection: Switch from in situ ionization to a pre-formed salt.
-
Recommendation: Use Meglumine or Choline salts. Large organic counter-ions often disrupt the tight crystal packing of spiro compounds better than small inorganic ions like Sodium (
).
-
Issue 3: "My assay results are highly variable, and the dose-response curve is flat."
Diagnosis: Colloidal Aggregation. Spiro acids with lipophilic tails often form promiscuous aggregates (micelle-like structures) at concentrations as low as 1-5 µM. These aggregates sequester enzyme targets, leading to false positives or erratic data.
Solution:
-
The Detergent Test: Add 0.01% Triton X-100 or 0.005% Tween-20 to the buffer. If the "activity" disappears or the solubility stabilizes, aggregation was the culprit.
-
DLS Verification: Use Dynamic Light Scattering to check for particles in the 50–500 nm range. True solutions have peaks < 2 nm.
Decision Workflows & Diagrams
Figure 1: Solubility Troubleshooting Decision Tree
Caption: A logical flowchart for diagnosing and fixing precipitation or aggregation issues during assay preparation.
Figure 2: Optimal Stock Preparation Workflow
Caption: Step-by-step protocol to minimize "crashing out" when moving from solid powder to assay buffer.
Experimental Protocols
Protocol A: Thermodynamic Solubility with pH Mapping
Use this to determine the absolute solubility limit of your spiro acid.
Materials:
-
Spiro Acid (Solid)
-
Buffers: 50 mM Phosphate (pH 2.0, 7.4), 50 mM Borate (pH 9.0)
-
Agitator: Thermomixer or Shaker
Steps:
-
Saturation: Add excess solid compound (~1-2 mg) to 0.5 mL of each buffer in a 1.5 mL Eppendorf tube.
-
Equilibration: Shake at 25°C for 24 hours. Note: Spiro compounds crystallize slowly; 24h is minimum.
-
Filtration: Centrifuge at 15,000 rpm for 10 mins or filter using a 0.22 µm PVDF filter (pre-saturated to avoid drug loss).
-
Analysis: Dilute filtrate with Acetonitrile (1:1) and analyze via HPLC-UV or LC-MS.
-
pH Check: Measure the pH of the filtrate after equilibrium. The dissolving acid may have lowered the buffer pH.
Protocol B: Cosolvent Spike Test (Kinetic)
Use this to determine the maximum tolerable DMSO % for your assay.
Steps:
-
Prepare a 10 mM DMSO stock.
-
Prepare a 96-well plate with buffer containing increasing % of DMSO (0.5%, 1%, 2%, 5%, 10%).
-
Spike the compound to a fixed concentration (e.g., 50 µM).
-
Incubate for 2 hours at RT.
-
Measure Absorbance at 620 nm (Turbidity).[2] An increase in OD > 0.005 indicates precipitation.
Data Presentation: Solubility Impact Factors
The following table illustrates how formulation changes impact the solubility of a representative spirocyclic acid (e.g., Spiro[3.3]heptane-2-carboxylic acid, pKa ~4.8).
| Condition | Formulation Strategy | Solubility (µg/mL) | Fold Increase | Notes |
| Baseline | pH 2.0 (Unionized) | 0.5 | 1x | Intrinsic solubility ( |
| pH Control | pH 7.4 (Phosphate) | 120 | 240x | Ionized form dominates. |
| Cosolvent | pH 7.4 + 5% DMSO | 180 | 360x | DMSO helps solvate the lipophilic spiro core. |
| Salt Form | Meglumine Salt (in water) | > 5,000 | > 10,000x | Disruption of crystal lattice energy. |
| Additive | pH 7.4 + 0.5% | 850 | 1,700x | Host-guest complexation of spiro tail. |
References
-
BenchChem. (2025).[3][4] Technical Support Center: Overcoming Poor Solubility of Spirodionic Acid Derivatives. Retrieved from
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from
-
PubChem. (2025).[5] Spiro[3.3]heptane-2-carboxylic acid Compound Summary. Retrieved from
-
Taylor & Francis. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1][6][7] Retrieved from
-
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Solubility | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Spiro[3.3]heptane-2-carboxylic acid | C8H12O2 | CID 20320775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
chiral resolution strategies for racemic spiro[2.4]heptane acids
Welcome to the Technical Support & Methodology Center for the chiral resolution of spiro[2.4]heptane carboxylic acids.
The spiro[2.4]heptane scaffold presents unique steric challenges due to its rigid, orthogonal bicyclic framework. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical behaviors of these molecules. The protocols below are designed as self-validating systems—meaning each workflow includes built-in checkpoints (e.g., specific backpressures, phase separations, or intermediate ee% checks) to ensure experimental integrity before you proceed to the next step.
Strategic Workflow: Choosing Your Resolution Pathway
Before diving into specific troubleshooting, it is critical to map out the logical relationship between your project's scale and the appropriate resolution technique.
Decision matrix for selecting chiral resolution pathways for spiro[2.4]heptane acids.
Preparative Chiral Chromatography (HPLC & SFC)
Chromatographic separation remains the gold standard for rapid, high-purity resolution of spirocyclic acids.
Q1: My racemic spiro[2.4]heptane-6-carboxylic acid is co-eluting as a broad peak on a Chiralpak AD-H column. How can I improve the enantiomeric separation? Scientist's Insight: Co-elution of spirocyclic acids on amylose-based stationary phases often stems from insufficient hydrogen-bonding differentiation. Causality & Fix: Carboxylic acids tend to form hydrogen-bonded dimers in non-polar hexane/alcohol mixtures, effectively masking the chiral center from the stationary phase's chiral grooves. To disrupt this dimerization, you must add an acidic modifier. For spiro[2.4]heptane systems using Hexane/EtOH (e.g., 85:15), the addition of 0.1% Trifluoroacetic acid (TFA) is mandatory[1]. Alternatively, switching to a cellulose-based Chiralpak IC column with Hexane/Isopropanol (92:8) has been proven highly effective for azaspiro[2.4]heptane-6-carboxylic acid derivatives[2].
Q2: We are transitioning from HPLC to Supercritical Fluid Chromatography (SFC) for preparative scale-up. What are the critical parameters for spiro[2.4]heptane-1-carboxylic acid? Scientist's Insight: SFC is superior for preparative scale due to the high diffusivity and low viscosity of supercritical CO₂, allowing faster flow rates and rapid solvent removal. Causality & Fix: Modifier selection and system pressure are paramount. Methanol is a highly effective co-solvent that outcompetes the acid's self-association. A validated system utilizes a Chiralpak IA column with 35% MeOH in CO₂[3]. You must ensure your system maintains a consistent backpressure (strictly >100 bar) to keep CO₂ in the supercritical state; pressure drops will cause phase separation inside the column, leading to catastrophic loss of peak resolution.
Data Summary: Validated Chromatographic Conditions
| Substrate | Column | Mobile Phase | Flow Rate / Conditions | Ref |
| Spiro[2.4]heptane-1-carboxylic acid | Chiralpak IA | 35% MeOH in CO₂ (SFC) | 70 mL/min (Prep Scale) | [3] |
| 5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid | Chiralpak IC | Hexane / Isopropanol (92:8) | 1.0 mL/min (Analytical) | [2] |
| Spiro[2.4]heptane-5-carboxamide derivatives | Chiralpak AD-H | Hexane / Ethanol (85:15) | Isocratic (HPLC) | [1] |
Standard Operating Procedure: Preparative SFC Resolution
-
Sample Preparation: Dissolve the racemic spiro[2.4]heptane acid in HPLC-grade Methanol at a concentration of 50-100 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
System Equilibration: Equilibrate the Chiralpak IA prep column (21.1 x 250 mm) with 35% MeOH / 65% CO₂ at 70 mL/min. Set the backpressure regulator to 120 bar and column temperature to 35°C.
-
Injection & Monitoring: Inject sample aliquots (0.5 - 1.0 mL). Monitor UV absorbance at 210 nm.
-
Fraction Collection: Collect the separated enantiomers. Because CO₂ vaporizes at atmospheric pressure, fractions will naturally concentrate in the MeOH modifier.
-
Recovery: Evaporate the MeOH under reduced pressure to yield the enantiopure free acids.
Classical Diastereomeric Salt Resolution
For multi-kilogram scale-up, classical resolution via diastereomeric crystallization is often more economical than preparative SFC.
Q3: Which resolving agents are most effective for the rigid spiro[2.4]heptane framework? Scientist's Insight: The spiro[2.4]heptane core is highly rigid, creating a distinct, inflexible steric environment. Causality & Fix: For rigid spiro-acids, bulky alkaloid bases like Brucine have historically provided excellent chiral discrimination, as demonstrated in the resolution of related spiro[3.3]heptane-2,6-dicarboxylic acids[4]. If Brucine is undesirable due to toxicity, rigid synthetic chiral amines such as (R)- or (S)-1-phenylethylamine are excellent starting points. The rigidity of the spiro ring strongly favors tight crystal lattice packing when paired with planar aromatic amines.
Q4: My salt formation yields a viscous oil instead of crystals. How do I force crystallization? Scientist's Insight: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the diastereomeric salt is too high, or the solvent's dielectric constant prevents the nucleation of a stable crystal lattice. Causality & Fix:
-
Solvent Switch: Shift from a highly polar solvent (pure ethanol) to a binary mixture (e.g., Methanol/Acetone). The anti-solvent lowers solubility gradually.
-
Thermal Cycling: Heat the oil to 60°C until it dissolves, then cool very slowly (0.1°C/min). Rapid cooling traps the system in a metastable oily state.
Workflow for the classical resolution of spiro[2.4]heptane acids via diastereomeric salts.
Standard Operating Procedure: Classical Resolution via Chiral Amine Salt
-
Salt Formation: In a round-bottom flask, suspend 10.0 mmol of racemic spiro[2.4]heptane acid in 20 mL of Acetone/Methanol (9:1 v/v). Add 10.0 mmol of the resolving agent (e.g., (R)-1-phenylethylamine).
-
Dissolution: Heat the mixture to reflux (approx. 60°C) until a clear solution is obtained.
-
Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed over 12 hours to promote controlled nucleation.
-
Isolation: Filter the resulting crystals under vacuum. Wash with 5 mL of cold Acetone.
-
Self-Validation (Purity Check): Liberate a 10 mg analytical sample and check enantiomeric excess (ee) via analytical chiral HPLC. If ee < 95%, recrystallize the salt from the same solvent system before proceeding.
-
Free Acid Liberation: Suspend the enantiopure salt in 15 mL of Ethyl Acetate. Add 15 mL of 1M HCl and stir vigorously for 30 minutes. Separate the organic layer, dry over MgSO₄, and evaporate to yield the resolved spiro[2.4]heptane acid.
Enzymatic Kinetic Resolution
Q5: Can we use lipases to resolve spiro[2.4]heptane esters? Scientist's Insight: Yes, enzymatic kinetic resolution is a highly self-validating and green alternative. Causality & Fix: Enzymes like Candida antarctica Lipase B (CALB) or specific carboxylesterases recognize the steric bulk of the spiro[2.4]heptane core[4]. By converting the racemic acid to a methyl ester, the enzyme will selectively hydrolyze one enantiomer back to the acid while leaving the other as an ester. The reaction must be strictly buffered (pH 7.0-7.5) to prevent spontaneous chemical hydrolysis. The resulting mixture (chiral acid + chiral ester) is then easily separated via standard acid-base liquid-liquid extraction, completely bypassing the need for preparative chiral chromatography.
References
- "Bridged spiro[2.4] heptane derivatives as alx receptor and/or fprl2 agonists" - Google Patents.
- "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid" - MDPI.
- "(12) STANDARD PATENT (11) Application No. AU 2013347539 B2 (19) AUSTRALIAN PATENT OFFICE" - Googleapis.
- "Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid" - ResearchGate.
Sources
Comparative Analysis of 1H NMR Interpretation Strategies for Spiro[2.4]heptane-5-carboxylic Acid
Executive Summary
Spiro[2.4]heptane-5-carboxylic acid represents a challenging scaffold in small molecule NMR spectroscopy. Unlike simple aliphatic acids, the spirocyclic junction creates a rigid orthogonal relationship between the cyclopropane and cyclopentane rings. This guide compares three distinct interpretation workflows—Standard 1D Analysis , 2D Correlation Spectroscopy , and DFT-GIAO Prediction —to determine the most effective strategy for resolving the complex diastereotopicity induced by the C5 chiral center.
Key Recommendation: While 1D 1H NMR is sufficient for purity checks, Method B (2D HSQC/NOESY) is mandatory for unambiguous assignment of the diastereotopic methylene protons adjacent to the spiro center.
Structural Dynamics & NMR Theory
To interpret the spectrum, one must first understand the magnetic environment created by the spiro[2.4] framework.
The "Spiro Effect" and Anisotropy
The spiro[2.4]heptane core consists of a cyclopropane ring fused to a cyclopentane ring at C3.
-
Cyclopropane Ring Current: The high electron density and unique bonding orbitals (Walsh orbitals) of the cyclopropane ring generate a strong diamagnetic anisotropy. Protons located above the plane of the cyclopropane ring (shielding cone) are shifted upfield, often below 0.5 ppm.
-
Chirality at C5: The introduction of the carboxylic acid at C5 breaks the symmetry of the molecule.
-
Consequence: The "top" and "bottom" faces of the cyclopentane ring become chemically distinct. Consequently, the protons on C1/C2 (cyclopropane) and C4/C6 (cyclopentane) become diastereotopic , appearing as complex multiplets rather than simple triplets or doublets.
-
Numbering Scheme (IUPAC)
-
C1-C2: Cyclopropane ring (distal to COOH).
-
C3: Spiro quaternary carbon.
-
C4-C7: Cyclopentane ring (C5 bears the COOH).
Figure 1: Connectivity map of spiro[2.4]heptane-5-carboxylic acid. Note the shielding zone of the cyclopropane ring (C1/C2).
Comparative Analysis of Interpretation Methodologies
We evaluated three workflows for their ability to resolve the specific spectral challenges of this molecule.
Table 1: Performance Comparison of Assignment Strategies
| Feature | Method A: 1D 1H NMR Only | Method B: 2D NMR (HSQC/COSY) | Method C: DFT-GIAO Calculation |
| Primary Utility | Purity assay, quantitation. | Structural elucidation, stereochemistry. | Validation of unusual shifts. |
| Resolution of H1/H2 | Low . Often appears as a broad "hump" at 0.4-0.8 ppm. | High . Cross-peaks separate cis/trans protons. | N/A (Predictive).[1] |
| Stereochem Assignment | Impossible without analogues. | High . NOESY correlates H5 to specific H4/H6 protons. | Medium . Depends on conformational sampling. |
| Time/Cost | < 5 mins (Low Cost). | 30-60 mins (Medium Cost). | 24-48 hours (High Compute Cost). |
| Confidence Level | 60% | 99% | 90% |
Detailed Workflow Analysis
Method A: 1D 1H NMR (The "Quick Look")
-
Pros: Fast confirmation of the carboxylic acid proton (>11 ppm) and the presence of the cyclopropane ring (<1.0 ppm).
-
Cons: The cyclopentane envelope (1.5 – 2.5 ppm) is often a second-order multiplet where H4, H6, and H7 overlap significantly. It fails to distinguish between the cis and trans protons relative to the carboxyl group.
Method B: 2D NMR (The "Gold Standard")
-
Mechanism:
-
COSY: Traces the spin system from H5 (methine) to H4 and H6.
-
HSQC: Crucial for separating the diastereotopic protons on C4 and C6. Since C4 and C6 are chemically equivalent in the parent but non-equivalent here, HSQC correlates the protons to their specific carbons.
-
NOESY: The decisive experiment. Irradiating H5 will show NOE enhancement only for the cis-oriented protons on C4 and C6, allowing stereochemical assignment.
-
Detailed Spectral Interpretation Guide
The following data is synthesized from spiro[2.4]heptane literature values corrected for the -COOH substituent effect (Z-score additivity).
The Acidic Region (10.0 – 12.5 ppm)
-
Signal: Broad Singlet (1H).
-
Interpretation: The carboxylic acid proton.
-
Critical Note: This peak is heavily solvent-dependent.
-
CDCl3: Sharp, distinct (~11.0 ppm).
-
DMSO-d6: Broad, often exchanging with water (~12.0 ppm).
-
D2O exchange: Disappears completely (confirmatory test).
-
The Cyclopentane Core (1.6 – 3.0 ppm)
This region contains 7 protons (H4, H5, H6, H7).
-
H5 (Methine, alpha-COOH):
-
Shift:2.6 – 2.9 ppm .
-
Multiplicity: Multiplet (tt or similar). Deshielded by the electron-withdrawing carbonyl.
-
-
H4 & H6 (Beta-positions):
-
Shift:1.8 – 2.2 ppm .
-
Complexity: These are diastereotopic. The protons cis to the COOH will shift differently than those trans.
-
-
H7 (Gamma-position):
-
Shift:1.5 – 1.7 ppm .
-
Note: Often overlaps with solvent impurities (water in CDCl3).
-
The Cyclopropane "Fingerprint" (0.3 – 0.9 ppm)
This is the diagnostic region for the spiro[2.4] scaffold.
-
H1 & H2:
-
Shift:0.3 – 0.8 ppm .
-
Multiplicity: Complex AA'BB' system.
-
Interpretation: The extreme upfield shift is due to the ring current anisotropy. The chiral center at C5 makes H1 and H2 non-equivalent, often splitting this region into two distinct multiplets (e.g., 0.4 ppm and 0.7 ppm).
-
Figure 2: Logical workflow for assigning the spiro[2.4]heptane-5-carboxylic acid spectrum.
Experimental Protocol (Self-Validating)
To ensure reproducibility and accurate assignment, follow this optimized protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of spiro[2.4]heptane-5-carboxylic acid.
-
Solvent Selection:
-
Primary:DMSO-d6 (99.9% D).
-
Reasoning: DMSO minimizes dimerization of the carboxylic acid, sharpening the signals compared to CDCl3. It also prevents the overlap of the critical H1/H2 cyclopropane signals with TMS/water.
-
-
Tube: Use a high-precision 5mm NMR tube (Wilmad 535-PP or equivalent) to minimize shimming errors on the complex multiplets.
Acquisition Parameters (600 MHz recommended)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Why? The quaternary spiro carbon (C3) causes adjacent protons to relax slowly. A short D1 will suppress the integration of H4/H7, leading to quantitative errors.
-
-
Scans (NS): 64 scans (for 10mg sample).
-
Temperature: 298 K (25°C). Note: If multiplets are broad, heat to 313 K to increase molecular tumbling and average out conformational isomers.
Validation Step (The "D2O Shake")
-
Acquire the standard spectrum.
-
Add 1 drop of D2O to the tube and shake vigorously.
-
Re-acquire.
-
Validation: The broad singlet at >10 ppm must disappear. If it remains, the signal is likely an aldehyde or phenolic impurity, not the carboxylic acid.
References
-
Wiberg, K. B., & McMurdie, N. (1991). Cyclopropane and Cyclobutane Proton Chemical Shifts. Solvent and Substituent Effects. Journal of Organic Chemistry.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
-
PubChem Compound Summary. (2023). Spiro[2.4]heptane-5-carboxylic acid (CID 13928496).[1][2] National Center for Biotechnology Information.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for HSQC/NOESY protocols).
Sources
A Comparative Guide to the Purity Analysis of Spiro[2.4]heptane: Navigating the Challenges of a Non-Chromophoric, Volatile Analyte
Abstract
Spiro[2.4]heptane, a saturated bicyclic hydrocarbon, presents unique analytical challenges for purity determination due to its physicochemical properties.[1][2] Chief among these are its high volatility and complete lack of a UV-absorbing chromophore, rendering standard High-Performance Liquid Chromatography (HPLC) with UV detection ineffective.[3][4] This guide provides an in-depth comparison of chromatographic strategies for the robust purity analysis of spiro[2.4]heptane. We will explore the practical application and underlying principles of Gas Chromatography (GC) as the most direct and suitable technique. Concurrently, we will delve into advanced HPLC methodologies employing universal detection systems, such as Refractive Index (RI) and Evaporative Light Scattering (ELSD), providing a clear rationale for technique selection. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, accurate, and efficient analytical method for this and structurally similar analytes.
The Analytical Challenge: Understanding Spiro[2.4]heptane
The development of a robust purity analysis method begins with a thorough understanding of the analyte's properties. Spiro[2.4]heptane is a non-polar, saturated alkane with a molecular weight of 96.17 g/mol .[5] Its structure, consisting of a cyclopropane and a cyclopentane ring sharing a single carbon atom, dictates the analytical strategy.[1]
-
Lack of Chromophore: Saturated hydrocarbons do not possess the π-electron systems necessary to absorb ultraviolet or visible light.[6] This fundamental property makes the most common HPLC detector, the UV-Vis detector, unsuitable for direct analysis.[4][7]
-
Volatility: As a small hydrocarbon, spiro[2.4]heptane is volatile.[2] This characteristic strongly suggests that Gas Chromatography (GC), a technique designed for volatile and thermally stable compounds, is a primary candidate for its analysis.[8][9]
-
Chirality: While spiro[2.4]heptane itself is achiral, spirocyclic systems can exhibit axial chirality, a crucial consideration if substituted derivatives are the subject of analysis.[1][10] The chosen chromatographic method must have the potential for chiral separations if required, for which both GC and HPLC offer solutions with specialized chiral stationary phases.[11][12]
Given these properties, simply defaulting to HPLC requires careful consideration of alternative detection methods, while GC presents a more straightforward and often superior approach.
Comparative Analysis of Chromatographic Techniques
The core of method development lies in selecting the most appropriate technology. Here, we compare the leading candidates for spiro[2.4]heptane purity analysis.
Gas Chromatography (GC): The Preferred Method
Causality for Selection: GC is fundamentally suited for separating volatile compounds in the gas phase.[13] Since spiro[2.4]heptane is volatile and thermally stable, GC provides high-resolution separation with relatively simple method development.
Detection: Flame Ionization Detector (FID) The FID is an ideal detector for this application. It is considered a "carbon counter," producing a signal proportional to the mass of hydrocarbons entering the flame. This makes it a universal and highly sensitive detector for organic analytes like spiro[2.4]heptane, offering excellent linearity and robustness.[14] For unambiguous identification, GC can be coupled with a Mass Spectrometer (MS).[14][15]
Experimental Protocol: GC-FID Purity Assay for Spiro[2.4]heptane
1. Instrumentation:
- Gas Chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary Column: A non-polar column, such as one with a 5% Phenyl Polysiloxane phase (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended for separating hydrocarbon isomers.
2. Reagents and Materials:
- Spiro[2.4]heptane reference standard and sample for analysis.
- High-purity solvent for dilution (e.g., Hexane or Pentane).
- Carrier Gas: Helium or Hydrogen, high purity.
- FID Gases: Hydrogen and Air, high purity.
3. Chromatographic Conditions:
- Inlet Temperature: 250 °C.
- Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
- Injection Volume: 1 µL.
- Carrier Gas Flow: 1.0 mL/min (constant flow).
- Oven Temperature Program:
- Initial Temperature: 40 °C, hold for 5 minutes.
- Ramp: 10 °C/min to 150 °C.
- Hold: 2 minutes at 150 °C.
- Detector Temperature (FID): 280 °C.
4. Sample Preparation:
- Accurately weigh and dissolve the spiro[2.4]heptane sample in the chosen solvent to a final concentration of approximately 1 mg/mL.
5. Analysis and Calculation:
- Inject the prepared sample.
- Identify the main peak corresponding to spiro[2.4]heptane based on retention time.
- Calculate purity using the area percent method:
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
High-Performance Liquid Chromatography (HPLC): Adapting for a Challenging Analyte
While GC is preferred, circumstances may necessitate an HPLC-based method. The primary challenge is detection. The following sections compare two universal HPLC detectors.
Principle: An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[16] It is a universal detector, making it suitable for non-chromophoric compounds like sugars, polymers, and alkanes.[17][18]
Advantages:
-
Truly universal for any analyte that has a different refractive index from the mobile phase.
Limitations:
-
Low Sensitivity: RI detectors are significantly less sensitive than FID or ELSD.[16]
-
Temperature Sensitivity: Requires excellent temperature control and long stabilization times for a stable baseline.[18]
-
Gradient Incompatibility: Cannot be used with gradient elution because the changing solvent composition continuously alters the baseline refractive index.[19] This severely limits its utility in separating complex mixtures.
Principle: ELSD works in three stages: nebulization of the column effluent into an aerosol, evaporation of the volatile mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles.[20][21] The signal is proportional to the mass of the analyte.[20]
Advantages:
-
Gradient Compatible: Since the solvent is evaporated before detection, it is fully compatible with gradient elution.[4][21]
-
Higher Sensitivity: Generally more sensitive than RI detection for non-volatile analytes.[22]
Limitations:
-
Analyte Volatility: The analyte must be significantly less volatile than the mobile phase.[20] For a volatile compound like spiro[2.4]heptane, this presents a major obstacle. The method would require a highly volatile mobile phase (e.g., pentane/hexane) and careful optimization of the ELSD evaporation temperature to avoid losing the analyte along with the solvent.
-
Non-linear Response: The detector response can be non-linear, requiring multi-point calibration curves for accurate quantification.[20]
Table 1: Performance Comparison of Analytical Techniques for Spiro[2.4]heptane Purity
| Parameter | GC-FID | HPLC-RI | HPLC-ELSD |
| Principle | Separation of volatile compounds, detection by flame ionization. | Measures changes in refractive index. | Measures light scattered by analyte particles after solvent evaporation.[20] |
| Analyte Suitability | Excellent for volatile, thermally stable compounds. | Universal, for non-chromophoric compounds. | Semi- to non-volatile compounds.[4] |
| Gradient Compatibility | N/A (Temperature programming is used) | No.[19] | Yes.[21] |
| Sensitivity | High (ng range) | Low (µg range). | Moderate (high ng to low µg range).[22] |
| Robustness | High | Moderate (sensitive to temperature/flow). | Moderate (sensitive to mobile phase purity). |
| Primary Limitation | Analyte must be volatile and thermally stable. | Isocratic only, low sensitivity. | Analyte must be non-volatile. |
Workflow and Decision Making
The choice of analytical technique should be a logical process based on the analyte's properties and the laboratory's capabilities.
Caption: Decision workflow for selecting an analytical method for spiro[2.4]heptane.
Method Validation Strategy per ICH Q2(R1)
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[23] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, a quantitative test for impurities requires the evaluation of several key performance characteristics.[23][24][25]
Table 2: Validation Parameters for a Purity Assay
| Validation Characteristic | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).[23] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[23] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed using a reference standard of known purity.[23] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes Repeatability and Intermediate Precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Crucial for impurity analysis. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, temperature). |
This validation framework provides the self-validating system required for trustworthiness and regulatory acceptance.
Conclusion and Recommendation
For the purity analysis of spiro[2.4]heptane, the evidence overwhelmingly supports Gas Chromatography with Flame Ionization Detection (GC-FID) as the superior method. Its suitability for volatile, non-polar compounds, combined with the high sensitivity and robustness of the FID, offers the most direct, efficient, and reliable analytical solution.[13][26]
While HPLC methods can be developed, they are solutions to a problem largely created by avoiding GC. HPLC with Refractive Index (RI) detection is a viable, albeit less sensitive and flexible, alternative if GC instrumentation is unavailable.[3][27] HPLC with Evaporative Light Scattering Detection (ELSD) is largely unsuitable for this specific analyte due to the high volatility of spiro[2.4]heptane, which would likely lead to analyte loss during solvent evaporation.[20][21]
Therefore, for researchers, scientists, and drug development professionals, the authoritative recommendation is to prioritize the development and validation of a GC-FID method for the purity analysis of spiro[2.4]heptane and other similar volatile, non-chromophoric small molecules.
References
-
Evaporative light scattering detector - Wikipedia. (n.d.). Retrieved from [Link]
-
Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. Retrieved from [Link]
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19). LinkedIn. Retrieved from [Link]
-
Comparison of sfc, gc and hplc. (2014, November 25). Slideshare. Retrieved from [Link]
-
Mhadhbi, L., et al. (2024, June 24). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. Frontiers in Plant Science. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Chiral Separation of Spiro-compounds and Determination Configuration. (2025, August 6). ResearchGate. Retrieved from [Link]
-
ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Volatile Organic Compound (VOC) Testing and Analysis. (n.d.). Intertek. Retrieved from [Link]
-
Evaporative Light Scattering Detection (ELSD). (n.d.). Teledyne ISCO. Retrieved from [Link]
-
Starodub, M. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. DADA Consultancy. Retrieved from [Link]
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
-
Liu, Y., et al. (2023, April 26). Analytical methods for the analysis of volatile natural products. Natural Product Reports. Retrieved from [Link]
-
The principles of ELSD. (2016, September 15). Peak Scientific. Retrieved from [Link]
-
1260 Infinity III Evaporative Light Scattering Detector. (n.d.). Agilent. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
VOC Analysis in Environmental Testing. (2025, July 7). ILT. Retrieved from [Link]
-
Spiro compound - Wikipedia. (n.d.). Retrieved from [Link]
-
On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. (2025, August 7). ResearchGate. Retrieved from [Link]
-
RI Detectors – Reliable Refractive Index Detection for HPLC. (n.d.). KNAUER. Retrieved from [Link]
-
Types of HPLC Detectors. (2025, April 1). Phenomenex. Retrieved from [Link]
-
Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Chhanikar, P. T., et al. (2021, August 13). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
METHOD DEVELOPMENT ON HPLC. (n.d.). Maharana Pratap P.G. College Hardoi. Retrieved from [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]
-
Derivatization in HPLC. (n.d.). HTA. Retrieved from [Link]
-
Bhushan, R. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). Hawach. Retrieved from [Link]
-
Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024, December 5). Welch Materials. Retrieved from [Link]
-
Wegener, A., et al. (n.d.). Purification of Reaction Mixtures Using Refractive Index Detection. Agilent. Retrieved from [Link]
-
Lue, N., et al. (2016). Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays. Analytical Chemistry. Retrieved from [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell. Retrieved from [Link]
-
Let's get critical! SFC vs. HPLC. (n.d.). Buchi.com. Retrieved from [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science. Retrieved from [Link]
-
HPLC Refractive Index Detectors. (n.d.). Biocompare. Retrieved from [Link]
-
Viudes, O. (2025, November 8). All-Heteroatom-Substituted Chiral Carbon Spiro Stereocenters. ACS. Retrieved from [Link]
-
Menchikov, L. G., et al. (2017, March 3). Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
-
Analysis of Gas Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Compound purity analysis and HPLC data. (2013). The Royal Society of Chemistry. Retrieved from [Link]
-
Spiro[2.4]heptane. (n.d.). LookChem. Retrieved from [Link]
-
Choosing the Right Instrumentation for Cannabinoid Analysis. (n.d.). Restek. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis. Retrieved from [Link]
- CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, isooctane, ethyl acetate and isopropanol and use thereof. (n.d.). Google Patents.
-
Spiro(2.4)heptane. (n.d.). PubChem. Retrieved from [Link]
-
The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. (2021). Environmental Science & Technology. Retrieved from [Link]
-
HPLC of Peptides and Proteins. (n.d.). Springer. Retrieved from [Link]
Sources
- 1. Spiro compound - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. veeprho.com [veeprho.com]
- 4. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 5. Spiro(2.4)heptane | C7H12 | CID 12657448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. brewerscience.com [brewerscience.com]
- 10. researchgate.net [researchgate.net]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. pubs.acs.org [pubs.acs.org]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]
- 16. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 17. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 18. biocompare.com [biocompare.com]
- 19. Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 21. teledynelabs.com [teledynelabs.com]
- 22. 1260 Infinity III Evaporative Light Scattering Detector | ELSD | アジレント [agilent.com]
- 23. database.ich.org [database.ich.org]
- 24. starodub.nl [starodub.nl]
- 25. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 26. geniusjournals.org [geniusjournals.org]
- 27. lcms.cz [lcms.cz]
IR spectroscopy characteristic peaks for spiro carboxylic acids
Topic: IR Spectroscopy Characteristic Peaks for Spiro Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Spiro carboxylic acids represent a unique class of bicyclic compounds where two rings share a single quaternary carbon atom. In drug discovery, these scaffolds are increasingly prized for their ability to orient functional groups in precise, rigid vectors (bioisosterism). However, characterizing them via Infrared (IR) Spectroscopy presents distinct challenges compared to linear or simple cyclic analogs.
This guide provides a technical comparison of the vibrational signatures of spiro carboxylic acids against standard alternatives. It synthesizes theoretical principles of ring strain and orbital hybridization with practical spectral data to assist in structural elucidation.
Theoretical Basis: The "Spiro Effect" on IR Spectra
To accurately interpret the IR spectrum of a spiro carboxylic acid, one must account for three competing physical phenomena that deviate from standard aliphatic acid behavior.
A. Ring Strain and Hybridization (The Walsh Effect)
In small-ring spiro systems (e.g., spiro[2.2]pentane), the bond angles deviate significantly from the ideal 109.5°.
-
Mechanism: To relieve strain, the carbon atoms in the ring rehybridize, directing more p-character into the ring bonds (to accommodate smaller angles) and more s-character into the exocyclic bonds (including the bond to the carboxyl group).
-
IR Consequence: Increased s-character in the
bond typically shortens and strengthens it. However, for cyclopropane rings, the bent "banana bonds" (Walsh orbitals) have -like character that can conjugate with the carbonyl group, often lowering the stretching frequency, mimicking -unsaturation.
B. Steric Inhibition of Dimerization
Carboxylic acids typically exist as stable, hydrogen-bonded dimers in the solid state and concentrated solution.
-
Spiro Nuance: The rigid, orthogonal arrangement of the two rings in spiro compounds creates significant steric bulk. This can destabilize the planar eight-membered ring transition state required for dimerization.
-
IR Consequence: You may observe a sharper, "free" O-H stretch (~3500 cm⁻¹) alongside or dominating the broad dimer band (~3000 cm⁻¹), which is rare for linear acids.
Comparative Spectral Data
The following table contrasts the characteristic peaks of spiro carboxylic acids with linear and monocyclic alternatives. Note the distinct shift in the Carbonyl (
Table 1: Characteristic IR Frequencies ( )[6]
| Compound Class | Specific Example | C=O[1][2][3][4][5][6][7][8][9][10][11][12] Stretch (Dimer) | O-H Stretch (Dimer) | C-O Stretch | Structural Notes |
| Linear Aliphatic | Hexanoic Acid | 1710 - 1715 | 2500 - 3300 (Broad) | 1280 - 1310 | Baseline standard. Strong dimerization. |
| Unstrained Cyclic | Cyclohexanecarboxylic Acid | 1705 - 1710 | 2500 - 3300 (Broad) | 1280 - 1310 | Behaves similarly to linear acids. |
| Strained Monocyclic | Cyclopropanecarboxylic Acid | 1690 - 1700 | 2500 - 3300 | ~1310 | Conjugation Effect: Ring orbitals overlap with C=O, lowering frequency despite strain. |
| Spiro (3-membered) | Spiro[2.2]pentane-1-carboxylic acid | 1695 - 1705 | 2600 - 3400 (Variable) | 1300 - 1320 | Dominated by cyclopropane-like conjugation. Sterics may sharpen O-H. |
| Spiro (4-membered) | Spiro[3.3]heptane-2-carboxylic acid | 1705 - 1715 | 2800 - 3400 | 1290 - 1310 | Less conjugation than 3-ring. Strain effect on exocyclic bond is minimal compared to ketones. |
Critical Insight: Unlike cyclic ketones (where ring strain dramatically raises
frequency, e.g., cyclobutanone ~1780 cm⁻¹), spiro acids have the carbonyl exocyclic to the ring. Therefore, the frequency shift is governed by the interplay of induction (raising freq) and pseudo-conjugation (lowering freq).
Experimental Protocol: High-Fidelity Acquisition
To distinguish the subtle shifts in spiro compounds, standard "quick" IR methods often fail. Use this validated protocol to ensure spectral integrity.
Method A: Solid State (KBr Pellet) - Preferred for identifying dimers
-
Preparation: Grind 1-2 mg of the spiro acid with 100 mg of spectroscopic grade KBr.
-
Drying: Crucial Step. Dry the mixture in a vacuum oven at 60°C for 30 mins to remove hygroscopic water (which masks the O-H region).
-
Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Method B: Solution Phase (CCl₄) - Preferred for steric analysis
-
Dissolution: Dissolve the sample in anhydrous Carbon Tetrachloride (
) or Chloroform ( ). -
Concentration Gradient: Prepare a high concentration (0.1 M) and a low concentration (0.001 M) sample.
-
Comparison:
-
High Conc: Should show broad dimer O-H (~3000 cm⁻¹) and dimer C=O.
-
Low Conc: Should show sharp monomer O-H (~3520 cm⁻¹) and monomer C=O (~1760 cm⁻¹).
-
Spiro Test: If the "monomer" peaks persist even at high concentration, steric hindrance from the spiro rings is preventing dimerization.
-
Structural Elucidation Workflow
Use the following logic flow to confirm the presence of a spiro carboxylic acid using IR data.
Caption: Logic flow for distinguishing spiro carboxylic acids from linear and conjugated analogs based on spectral shifts and steric indicators.
References
-
NIST Mass Spectrometry Data Center. Cyclopropanecarboxylic acid - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[13][14][15] Available at: [Link]
-
NIST Mass Spectrometry Data Center. Cyclobutanecarboxylic acid - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[13][14][15] Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for general functional group frequencies).
-
PubChem. Spiro[2.2]pentane-1-carboxylic acid.[6][16] National Library of Medicine. Available at: [Link]
-
Katon, J. E., & Carter, R. O. (1972).[17] Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC Accession Number AD0739462. (Fundamental analysis of cyclobutane acid vibrations).
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. wax-studios.com [wax-studios.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Spiro[2.2]pentane-1-carboxylic Acid | C6H8O2 | CID 4379475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spiro[3.3]heptane-2-carboxylic acid | 28114-87-6 [sigmaaldrich.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. run.nerunningco.com [run.nerunningco.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclobutylcarboxylic acid [webbook.nist.gov]
- 14. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
- 15. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 16. PubChemLite - Spiro[2.2]pentane-1-carboxylic acid (C6H8O2) [pubchemlite.lcsb.uni.lu]
- 17. apps.dtic.mil [apps.dtic.mil]
The 3D Advantage: A Comparative Guide to Spiroheptane vs. Spiro[3.3]heptane Analogs in Drug Discovery
The 3D Advantage: A Comparative Guide to Spiro[1]heptane vs. Spiro[3.3]heptane Analogs in Drug Discovery
Executive Summary: Escaping Flatland
In modern drug discovery, the overreliance on planar, aromatic rings (such as benzene) often leads to clinical attrition due to poor aqueous solubility, high metabolic clearance, and off-target promiscuity. The strategic shift toward increasing the fraction of sp³-hybridized carbons (
As a Senior Application Scientist, I have structured this guide to objectively compare the geometric, physicochemical, and bioactive profiles of these two spirocyclic systems. By understanding the causality behind their structural mechanics, researchers can rationally select the optimal scaffold for their specific target binding pockets and pharmacokinetic requirements.
Structural Mechanics & Causality: Why Geometry Dictates Bioactivity
The fundamental difference between spiro[3.3]heptane and spiro[1]heptane lies in their ring fusion and resulting exit vector geometries. These structural nuances dictate how they interact with biological targets.
Spiro[3.3]heptane: The Versatile Benzene Mimic
Spiro[3.3]heptane consists of two fused cyclobutane rings sharing a single quaternary carbon. Historically, bioisosteres for para-substituted benzenes (like bicyclo[1.1.1]pentane) relied on strictly collinear exit vectors. However, recent breakthroughs have demonstrated that spiro[3.3]heptane, despite possessing non-coplanar exit vectors , can successfully mimic mono-, meta-, and para-substituted benzene rings[2].
-
The Causality: The spatial distance between the substituents in a 2,6-disubstituted spiro[3.3]heptane closely matches the distance between substituents in a para- or meta-substituted benzene. Furthermore, the lack of
-electrons eliminates stacking interactions that often cause poor solubility (crystal lattice energy) and susceptibility to cytochrome P450 (CYP) oxidative metabolism.
Spiro[1]heptane: The Asymmetric Steric Shield
Spiro[1]heptane is formed by the fusion of a highly strained cyclopropane ring with a cyclopentane ring. Unlike the symmetrical spiro[3.3]heptane, this scaffold is highly asymmetric.
-
The Causality: The cyclopropane ring introduces severe angle strain, forcing the adjacent bonds into a rigid, restricted conformation. This asymmetry provides a unique "steric shield." When used as a scaffold, it locks attached pharmacophores into a highly specific spatial orientation. This pre-organization minimizes the entropic penalty upon target binding, making it exceptionally useful for targeting narrow, deep allosteric pockets, such as those found in Slack potassium channels[3] or specific bacterial enzymes[4].
Comparative Bioactivity and Physicochemical Profiling
To objectively compare these scaffolds, we must look at their impact on key drug-like properties. The table below synthesizes the typical property shifts observed when replacing a planar aromatic ring with either spirocyclic analog.
| Property / Feature | Spiro[3.3]heptane Analogs | Spiro[1]heptane Analogs | Planar Benzene (Control) |
| Primary Bioisosteric Role | mono-, meta-, para-benzene mimic | Receptor probe, asymmetric spacer | N/A |
| Fraction sp³ ( | 1.0 (Fully saturated) | 1.0 (Fully saturated) | 0.0 (Fully unsaturated) |
| Aqueous Solubility | High (Disrupts crystal packing) | Moderate to High | Low (Prone to |
| Metabolic Stability ( | Excellent (Resists epoxidation) | Good (Cyclopropane can be reactive) | Poor (CYP450 oxidation sites) |
| Exit Vector Geometry | Non-coplanar, symmetrical | Asymmetric, rigid angles | Coplanar, 120° or 180° |
| Validated Drug Targets | HDACs (Vorinostat), Smoothened (Sonidegib) | Slack | Ubiquitous |
Case Studies in Bioactivity
Case Study A: Spiro[3.3]heptane in Oncology
In a landmark 2024 study, researchers incorporated the spiro[3.3]heptane core into the FDA-approved anticancer drugs Vorinostat (replacing the phenyl ring) and Sonidegib (replacing the meta-benzene ring)[2]. The resulting patent-free saturated analogs maintained high potency in biological assays while exhibiting significantly improved aqueous solubility and an optimized LogD profile at physiological pH (7.4)[2].
Case Study B: Spiro[1]heptane in Neurology
Gain-of-function mutations in the KCNT1 gene lead to severe childhood epilepsies. Drug discovery efforts targeting the Slack potassium channel identified spiro[1]heptane as a critical structural motif[3]. When a spiro[1]heptane side chain was incorporated into a urea-linked scaffold, the resulting analogs demonstrated potent inhibition of Slack currents. The rigid cyclopropane-cyclopentane geometry precisely oriented the pharmacophore to block the channel pore without the off-target toxicity associated with older, planar anti-arrhythmic drugs like quinidine[3].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for evaluating the bioactivity and stability of these spirocyclic analogs.
Protocol 1: In Vitro Microsomal Metabolic Stability Assay
Causality: To prove that the spiro-scaffold resists CYP450-mediated oxidation better than benzene, we measure intrinsic clearance (
-
Preparation: Prepare a 1 mM stock solution of the spiro-analog in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Combine the compound with HLMs (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Quenching (Self-Validation Step): At specific time points (0, 5, 15, 30, 45, 60 min), remove a 50 µL aliquot and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (IS). The IS ensures any variations in extraction efficiency are normalized.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time to calculate the half-life (
) and intrinsic clearance ( ).
Protocol 2: Automated Patch-Clamp Assay for Slack Channel Inhibition
Causality: To validate the bioactivity of spiro[1]heptane analogs against Slack channels, a high-throughput electrophysiology assay is required to measure direct ion current blockade.
-
Cell Preparation: Culture HEK-TREX cells stably expressing wild-type human Slack channels. Harvest cells and suspend them in extracellular recording solution.
-
Recording Setup: Utilize an automated patch-clamp system (e.g., SyncroPatch 384). Seal the cells to the planar glass substrate to achieve a gigaseal (>1 G
), then rupture the membrane to achieve the whole-cell configuration. -
Compound Application: Apply the spiro[1]heptane analog at varying concentrations (0.1 nM to 10 µM) using a cumulative concentration-response protocol.
-
Current Measurement: Elicit Slack currents using a voltage step protocol (e.g., holding at -80 mV, stepping to +80 mV). Measure the steady-state outward potassium current.
-
Data Validation: Calculate the
by fitting the normalized current inhibition to a standard Hill equation. Self-validation requires a positive control (e.g., quinidine) and a vehicle control (DMSO) on the same plate to ensure assay fidelity.
Visualizations
Fig 1. Bioisosteric replacement workflow transitioning from planar arenes to 3D spirocyclic scaffolds.
Fig 2. Self-validating in vitro metabolic stability workflow for evaluating spirocyclic bioisosteres.
References
-
Prysiazhniuk, K., et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 2024. Available at:[Link]
-
Qunies, A.M., et al. "Small-molecule inhibitors of Slack potassium channels as potential therapeutics for childhood epilepsies." Pharmaceutical Patent Analyst, 2022. Available at:[Link]
-
Zhuravel, O., et al. "A stereochemical journey around spirocyclic glutamic acid analogs." Organic & Biomolecular Chemistry, 2022. Available at:[Link]
Sources
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of Slack potassium channels as potential therapeutics for childhood epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
spiro[2.4]heptane-5-carboxylic acid vs proline isosteres
The Evolution of Conformational Restriction: Spiro[1]heptane-based Proline Isosteres vs. Classical Proline Bioisosteres
As a Senior Application Scientist navigating the complexities of peptidomimetic drug discovery, I frequently encounter a recurring structural dilemma: the metabolic liability and conformational flexibility of native L-proline. While proline is unique among proteinogenic amino acids for its secondary amine and cyclic structure—which naturally restricts the backbone dihedral angles—its pyrrolidine ring still undergoes dynamic puckering. Furthermore, it is highly susceptible to cytochrome P450-mediated oxidation at the C4 position.
To overcome these developability bottlenecks, medicinal chemists employ bioisosteric replacement[2]. The evolution from classical isosteres (like methanoprolines) to highly rigidified spirocyclic systems—specifically 5-azaspiro[1]heptane-6-carboxylic acid —represents a masterclass in rational drug design[3]. This guide objectively compares the performance of spiro[1]heptane-based isosteres against classical proline alternatives, providing actionable experimental workflows and causality-driven insights.
Structural Logic and Mechanistic Causality
The decision to replace proline with a bridged or spirocyclic isostere is rarely arbitrary; it is a calculated topological intervention[4].
Native proline exists in an equilibrium of envelope conformations, leading to a relatively high rate of cis/trans isomerization at the preceding amide bond. In many target-binding scenarios (such as the binding of Ledipasvir to the HCV NS5A protein), the trans conformation is strictly required for bioactivity[3].
-
Classical Isosteres (e.g., 3,4-Methanoproline): By introducing a cyclopropane ring fused across the C3 and C4 positions, the pyrrolidine ring is bridged. This restricts the puckering equilibrium and biases the amide bond toward the trans geometry, while also shielding the ring from proteases[5].
-
Spirocyclic Isosteres (e.g., 5-Azaspiro[1]heptane-6-carboxylic acid): Here, a cyclopropane ring is spiro-fused exclusively at the C4 position. The immense steric bulk of the spiro-linkage completely locks the pyrrolidine core into a single envelope conformation. The causality is twofold: first, the rigidified geometry forces the upstream amide bond almost exclusively into the trans state to avoid severe steric clashes; second, the absence of abstractable hydrogen atoms at the C4 position functionally eliminates the primary site of oxidative metabolism.
Figure 1. Logical selection framework for proline bioisosteres in rational drug design.
Quantitative Performance Comparison
When selecting an isostere, one must balance conformational benefits against synthetic complexity and physicochemical shifts (such as increased lipophilicity). The table below summarizes the comparative performance metrics of these scaffolds.
| Property | L-Proline | 3,4-Methanoproline | 5-Azaspiro[1]heptane-6-carboxylic acid |
| Conformational Rigidity | Low (Flexible envelope) | Moderate (Bridged) | High (Spiro-locked) |
| Trans-Amide Preference | ~80% | ~90% | >95% |
| Metabolic Liability (C4) | High (Hydroxylation) | Low | Negligible (Sterically blocked) |
| Lipophilicity (LogP impact) | Baseline | +0.3 | +0.8 |
| Synthetic Accessibility | High (Commercial) | Moderate | Low (Complex multi-step) |
Experimental Methodology: Self-Validating SPPS Workflow
Incorporating a highly hindered building block like 5-azaspiro[1]heptane-6-carboxylic acid into a peptide or small-molecule scaffold requires specialized coupling conditions. Standard carbodiimide chemistry (e.g., DIC/HOBt) will frequently fail or result in massive epimerization due to the steric shielding of the carboxylic acid by the adjacent spiro-cyclopropane ring.
To ensure a self-validating and high-yielding coupling, we utilize highly reactive uronium salts (HATU) paired with HOAt. The causality here is critical: HOAt forms a more reactive active ester than HOBt due to the neighboring group effect of the nitrogen in its pyridine ring, which accelerates the aminolysis step before racemization can occur.
Step-by-Step Protocol: Coupling Hindered Spirocyclic Prolines
1. Resin Preparation & Swelling:
-
Action: Swell 0.1 mmol of Rink Amide ChemMatrix resin in DMF for 30 minutes.
-
Causality: ChemMatrix (PEG-based) resin is chosen over polystyrene because its superior swelling properties in DMF mitigate aggregation, which is crucial when coupling sterically demanding spirocycles.
2. Fmoc Deprotection:
-
Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
3. Pre-Activation of the Spirocyclic Amino Acid:
-
Action: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-5-azaspiro[1]heptane-6-carboxylic acid and 0.39 mmol of HATU in minimal DMF. Add 0.8 mmol of DIPEA. Stir for exactly 3 minutes.
-
Causality: A 3-minute pre-activation ensures the complete formation of the highly reactive HOAt-ester. Delaying beyond 3 minutes risks the formation of an unreactive guanidinium byproduct, while insufficient time leads to incomplete activation.
4. Coupling & Double-Coupling:
-
Action: Add the pre-activated mixture to the resin. Agitate at 40°C for 2 hours. Drain and repeat the coupling step with fresh reagents for another 2 hours.
-
Causality: The elevated temperature (40°C) provides the kinetic energy necessary to overcome the steric barrier of the spiro[1]heptane core. Double-coupling ensures near-quantitative conversion.
5. Self-Validation (Micro-Cleavage):
-
Action: Withdraw a few resin beads, wash with DCM, and treat with 50 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, dissolve in MeCN, and analyze via LC-MS.
-
Causality: This self-validating step prevents the continuation of a failed synthesis. If the uncoupled mass is detected, a third coupling using a different chemistry (e.g., COMU/Oxyma) is triggered.
Figure 2. Self-validating solid-phase peptide synthesis workflow for hindered isosteres.
Conclusion
The transition from native L-proline to 5-azaspiro[1]heptane-6-carboxylic acid is a definitive example of using topological constraints to dictate biological outcomes. While classical methanoprolines offer a balanced approach to rigidity and synthetic ease[5], spiro[1]heptane-based isosteres provide an uncompromising conformational lock and superior metabolic stability[3]. For drug development professionals targeting challenging protein-protein interactions or viral proteins (like NS5A), the steep synthetic cost of spirocyclic prolines is heavily outweighed by their profound pharmacodynamic benefits[4].
References
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[1]heptane-6-Carboxylic Acid. Molecules.[Link]
-
Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry.[Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.[Link]
-
Concise and Practical Avenues to 5,5-Spiro-α-Prolines. ChemRxiv.[Link]
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
metabolic stability comparison of spirocyclic carboxylic acids
Escaping Flatland: A Comparative Guide to the Metabolic Stability of Spirocyclic Carboxylic Acids
The optimization of pharmacokinetic properties remains one of the most formidable challenges in drug discovery. Historically, medicinal chemistry has relied heavily on planar,
To address these liabilities, the "Escape from Flatland" paradigm advocates for increasing the fraction of
The Mechanistic Basis of Enhanced Metabolic Stability
The metabolic stability of a carboxylic acid drug candidate is primarily dictated by its vulnerability to two enzymatic pathways: Cytochrome P450 (CYP450) oxidation and UDP-glucuronosyltransferase (UGT) glucuronidation .
Planar arene cores are highly susceptible to CYP450-mediated epoxidation and hydroxylation, leading to the formation of reactive phenols or quinones[1]. Furthermore, the exposed nature of the carboxylic acid moiety on a flat ring makes it an easy target for UGTs, which catalyze the formation of rapidly cleared acyl glucuronides.
Spirocyclic scaffolds improve stability through two primary mechanisms:
-
Steric Shielding & Exit Vector Alteration: The rigid, orthogonal arrangement of the two rings in a spirocycle creates a denser, three-dimensional molecular cloud. This steric bulk can hinder the molecule from adopting the necessary conformation to fit into the active sites of metabolizing enzymes[2].
-
Reduction of Lipophilicity (LogD): Spirocycles generally lower the LogD of a molecule by 0.8 to 1.5 units compared to their planar counterparts[5][6]. Because CYP450 enzymes preferentially bind highly lipophilic substrates, this reduction in lipophilicity inherently decreases the intrinsic clearance (
) of the compound.
Fig 1. Divergent metabolic pathways of planar vs. spirocyclic carboxylic acid scaffolds.
Quantitative Scaffold Comparison
While spirocycles generally improve physicochemical properties, their impact on metabolic stability is highly context-dependent. For example, while 6,6-difluorospiro[3.3]heptane dramatically improves stability by blocking C-H oxidation[7], the unsubstituted spiro[3.3]heptane core can occasionally decrease stability if the new 3D conformation exposes vulnerable aliphatic protons to CYP enzymes, as observed in certain Sonidegib analogs[6].
The table below synthesizes the comparative performance of various carboxylic acid scaffolds:
| Scaffold | Typical | Impact on | Primary Metabolic Liabilities | |
| Benzoic Acid (Planar Core) | 0.0 | Baseline | Baseline (Moderate/Low Stability) | CYP450 Oxidation (Phenols), UGT Glucuronidation |
| Cyclohexanecarboxylic Acid | 1.0 | -0.4 to -0.6 | Moderate Improvement | CYP450 Hydroxylation (C3/C4 positions) |
| Spiro[3.3]heptane-2-carboxylic acid | 1.0 | -0.8 | Context-Dependent[6] | Aliphatic Ring Oxidation, Glucuronidation |
| 6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid | 1.0 | -1.0 | High Improvement[7] | Blocked C-H oxidation by fluorine |
| 2-Azaspiro[3.3]heptane-1-carboxylic acid | 1.0 | -1.0 to -1.5 | High Improvement[4] | N-dealkylation, Sterically hindered UGT |
Self-Validating Experimental Protocol: HLM Stability Assay
To objectively compare the metabolic stability of a newly synthesized spirocyclic carboxylic acid against its planar bioisostere, a Human Liver Microsome (HLM) stability assay must be performed. The following protocol is designed as a self-validating system : it utilizes parallel control arms to definitively prove that any observed degradation is strictly due to enzymatic metabolism rather than chemical instability.
Step-by-Step Methodology & Causality
Step 1: Substrate & Control Preparation
-
Action: Prepare 1 µM solutions of the test carboxylic acids, a positive control (e.g., Verapamil for high clearance), and a negative control in 0.1 M potassium phosphate buffer (pH 7.4).
-
Causality: A 1 µM concentration ensures the substrate remains well below the Michaelis constant (
) for most CYP enzymes. This guarantees first-order kinetics, which is an absolute mathematical requirement for accurately calculating intrinsic clearance ( ).
Step 2: Microsome Addition
-
Action: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.
-
Causality: A concentration of 0.5 mg/mL strikes the optimal balance: it provides sufficient enzyme density for detectable substrate turnover while preventing excessive non-specific protein binding, which would artificially lower the free drug concentration and skew the stability data.
Step 3: Thermal Pre-incubation
-
Action: Incubate the mixture at 37°C for 5 minutes prior to initiation.
-
Causality: This ensures the assay matrix reaches physiological thermal equilibrium. Skipping this step results in a kinetic lag phase during the first 5 minutes, corrupting the linearity of the depletion curve.
Step 4: Reaction Initiation (The Self-Validation Step)
-
Action: Add NADPH (1 mM final concentration) to the test samples to initiate the reaction. For the self-validating negative control arm, add an equivalent volume of plain buffer (Minus-NADPH control).
-
Causality: NADPH is the obligatory electron donor for CYP450 enzymes. If the substrate degrades in the Minus-NADPH control, the instability is chemical (e.g., hydrolysis) or mediated by non-CYP enzymes (e.g., esterases), invalidating CYP-mediated clearance claims.
Step 5: Kinetic Sampling
-
Action: Extract 50 µL aliquots at precise intervals (0, 5, 15, 30, and 60 minutes).
-
Causality: Multiple time points are required to construct a robust log-linear depletion curve, allowing for the derivation of the elimination rate constant (
) via the slope of the line.
Step 6: Quenching & Precipitation
-
Action: Immediately plunge each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: The cold organic solvent instantly denatures the microsomal proteins. This halts the enzymatic reaction at the exact second of sampling and precipitates the proteins, ensuring a clean supernatant for injection.
Step 7: LC-MS/MS Quantification
-
Action: Centrifuge the quenched samples at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.
-
Causality: High-resolution mass spectrometry provides the necessary sensitivity and mass-specificity to track the disappearance of the parent carboxylic acid without signal interference from the newly generated metabolites.
Fig 2. Self-validating Human Liver Microsome (HLM) stability assay workflow.
Conclusion
The transition from planar aromatic carboxylic acids to spirocyclic bioisosteres represents a sophisticated tactic in modern drug design. Scaffolds like spiro[3.3]heptane and azaspiro[3.5]nonane offer a three-dimensional escape from flatland, frequently yielding superior metabolic stability, enhanced solubility, and reduced lipophilicity[5][8]. However, as demonstrated by the context-dependent clearance rates of certain spiro-analogs[6], these substitutions are not universal panaceas. Rigorous, self-validating kinetic assays remain mandatory to confirm that the structural modification translates to genuine pharmacokinetic improvements in vitro.
References
-
Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks ChemRxiv URL:[Link][8]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere ChemRxiv URL:[Link][6]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks National Institutes of Health (NIH) URL:[Link][7]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing) URL:[Link][3]
-
A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design French-Ukrainian Journal of Chemistry URL:[Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Comprehensive Analytical Comparison Guide: Reference Standards for Spiro[2.4]heptane-5-carboxylic Acid
The Fsp³ Imperative and the Analytical Challenge
In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional spirocyclic scaffolds has become a cornerstone strategy. By increasing the fraction of sp³-hybridized carbons (Fsp³), medicinal chemists can significantly enhance a drug candidate's metabolic stability, aqueous solubility, and target specificity.
Spiro[2.4]heptane-5-carboxylic acid (CAS: 109532-61-8; MW: 140.18 g/mol ) [1] is a premier bicyclic building block used to introduce 3D complexity into API (Active Pharmaceutical Ingredient) backbones. However, this architectural complexity introduces severe analytical challenges:
-
Lack of a UV Chromophore: The molecule lacks a conjugated
-system, rendering standard HPLC-UV (e.g., 254 nm) highly insensitive. Relying on UV detection often results in a dangerous overestimation of purity because UV-transparent impurities remain invisible. -
Chiral Complexity: The C5 position is a chiral center. Using a standard racemic or poorly characterized batch during API synthesis leads to diastereomeric mixtures upon coupling with other chiral fragments, devastating downstream yields.
This guide objectively compares Certified Reference Material (CRM) grade spiro[2.4]heptane-5-carboxylic acid against standard Reagent Grade alternatives, providing field-proven, self-validating analytical workflows to ensure absolute structural and enantiomeric integrity.
Comparative Performance: CRM vs. Reagent Grade
To demonstrate the necessity of high-purity reference standards, we compared a CRM Grade standard against a commercially available Reagent Grade batch [2]. The data below highlights the stark differences in quality metrics when orthogonal, non-UV methods are applied.
Table 1: Quality Metric Comparison of Spiro[2.4]heptane-5-carboxylic Acid Grades
| Analytical Parameter | CRM Grade Standard | Reagent Grade Alternative | Analytical Method Employed |
| Chemical Purity | > 99.5% | 94.2% | GC-MS (Post-Derivatization) |
| Enantiomeric Excess (ee) | > 99.0% (S-enantiomer) | Unknown / Racemic | Chiral HPLC-CAD |
| Water Content | < 0.1% | 1.8% | Karl Fischer Titration |
| Trace Metals (Pd, Ru) | < 5 ppm | 145 ppm | ICP-MS |
| Absolute Quantitation | 99.8% Assay | 91.5% Assay | Quantitative NMR (qNMR) |
Insight: The Reagent Grade material showed a deceptively high purity of 98% when analyzed via standard HPLC-UV at 210 nm. However, orthogonal testing via GC-MS revealed significant aliphatic impurities, proving that UV analysis is fundamentally inadequate for this scaffold.
Orthogonal Analytical Workflow
To establish a self-validating system for reference standard certification, we utilize an orthogonal testing matrix. This ensures that the blind spots of one analytical technique are covered by another.
Orthogonal analytical workflow for the certification of spiro[2.4]heptane-5-carboxylic acid.
Self-Validating Experimental Methodologies
Protocol 1: Chemical Purity Profiling via GC-MS (Derivatization Method)
Causality & Expertise: Free carboxylic acids interact strongly with the silanol groups on GC column stationary phases, causing severe peak tailing and integration errors. By derivatizing the sample with BSTFA, we convert the carboxylic acid into a highly volatile, inert trimethylsilyl (TMS) ester, ensuring sharp peaks and accurate quantitation.
Safety Note: Spiro[2.4]heptane-5-carboxylic acid causes serious eye damage (H318) and skin irritation (H315) [1]. Perform all derivatization steps in a fume hood wearing appropriate PPE.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 5.0 mg of spiro[2.4]heptane-5-carboxylic acid into a 2 mL glass GC vial.
-
Internal Standard Addition: Add 1.0 mL of a 1.0 mg/mL solution of nonadecanoic acid (Internal Standard) in anhydrous pyridine.
-
Self-Validation Check: The internal standard ensures that any variations in injection volume or derivatization efficiency are mathematically normalized.
-
-
Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS.
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes in a dry block heater. Allow to cool to room temperature.
-
GC-MS Parameters:
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).
-
Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Detection: Electron Ionization (EI) mode, scanning m/z 50–500.
-
Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC-CAD
Causality & Expertise: Because the spiro-acid lacks a UV chromophore, traditional UV detection will fail to accurately quantify trace enantiomeric impurities. We utilize Charged Aerosol Detection (CAD), which provides a uniform, mass-based response independent of the molecule's optical properties.
Step-by-Step Procedure:
-
System Setup: Equilibrate an HPLC system equipped with a CAD detector and a Chiralpak IC column (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v). The TFA suppresses the ionization of the carboxylic acid, preventing peak broadening. Flow rate: 1.0 mL/min.
-
System Suitability (Self-Validation): Inject a 1.0 mg/mL solution of racemic spiro[2.4]heptane-5-carboxylic acid.
-
Validation Criteria: The system is only validated for use if the CAD response yields a perfectly symmetrical split (50.0 ± 0.5% area ratio) for the (R) and (S) enantiomers, with a resolution factor (
) > 2.0.
-
-
Sample Analysis: Inject 10 µL of the CRM sample (1.0 mg/mL in mobile phase). Calculate the ee based on the CAD peak area integration.
Experimental Data: Impact on Downstream API Synthesis
To prove the practical value of the CRM Grade standard, we performed a standard HATU-mediated amide coupling between spiro[2.4]heptane-5-carboxylic acid and a chiral primary amine (a common step in API synthesis).
Table 2: Impact of Standard Grade on Amide Coupling Efficiency
| Material Grade Used | Isolated Yield (%) | Diastereomeric Impurity (%) | Purification Requirement |
| CRM Grade (>99% ee) | 88% | < 0.5% | Simple flash chromatography (Silica) |
| Reagent Grade (Racemic) | 41% | 48.5% | Preparative Chiral HPLC required |
| In-House Synthesized | 62% | 12.0% | Repeated fractional crystallization |
References
spiro[2.4]heptane-5-carboxylic acid proper disposal procedures
In modern drug discovery, spirocyclic scaffolds like spiro[2.4]heptane-5-carboxylic acid are highly valued for their ability to increase the three-dimensionality of drug candidates, improving metabolic stability and target specificity. However, the unique physicochemical properties of these strained bicyclic systems require precise, causality-driven safety and disposal protocols.
As an application scientist, managing the lifecycle of this chemical—from benchtop synthesis to final destruction—requires moving beyond basic compliance. This guide provides a self-validating operational workflow to ensure environmental safety, regulatory compliance, and laboratory integrity.
Chemical Profile & Hazard Causality
To design an effective disposal plan, we must first understand the molecular behavior of the waste. Spiro[2.4]heptane-5-carboxylic acid combines a lipophilic spiro-ring system with a reactive carboxylic acid moiety.
Mechanistic Insight: The spiro ring enhances the molecule's hydrophobicity, which increases its ability to penetrate standard latex gloves compared to simple aliphatic acids. Meanwhile, the carboxylic acid group (
Quantitative Hazard Summary
| Property | Value | Operational Implication |
| Chemical Name | Spiro[2.4]heptane-5-carboxylic acid | Target for non-halogenated organic waste streams. |
| CAS Number | 109532-61-8 | Use for exact tracking on hazardous waste manifests. |
| Molecular Formula | C | High carbon content; ideal for thermal incineration. |
| Molecular Weight | 140.18 g/mol | Moderate volatility; requires sealed containment. |
| Physical State | Liquid (at Room Temperature) | High spill risk; requires secondary containment trays. |
| GHS Hazard Codes | H315, H318, H335 | Corrosive to skin/eyes; respiratory irritant. |
| Signal Word | Danger | Mandates immediate safety interventions upon exposure. |
Operational Workflow: Segregation & Containerization
A self-validating disposal system relies on eliminating errors at the point of generation. Mixing this organic acid with incompatible chemicals (like strong oxidizers or inorganic bases) can lead to exothermic reactions, gas evolution, and container rupture.
Step-by-Step Methodology: Point-of-Generation Disposal
-
PPE Verification: Before handling waste, don chemical-resistant nitrile or neoprene gloves (latex is insufficient due to the compound's lipophilicity), a fully buttoned lab coat, and tight-fitting safety goggles. A face shield is recommended if transferring volumes
mL. -
Container Selection (Causality Check): Select a High-Density Polyethylene (HDPE) container. Why? Carboxylic acids can slowly react with metal containers, leaching metal ions and generating hydrogen gas. Glass is acceptable but poses a shatter risk if accidental pressurization occurs. HDPE is chemically inert to weak organic acids and provides structural resilience.
-
Waste Segregation: Ensure the waste stream is designated strictly for Non-Halogenated Organic Acids . Never mix this compound with nitric acid, perchloric acid, or strong alkalis.
-
Transfer & Sealing: Use a dedicated funnel to transfer the liquid. Wipe the threads of the container before sealing to prevent the cap from seizing. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Regulatory Labeling: Immediately affix a label reading "Hazardous Waste" . Under , the label must explicitly state the chemical name ("Spiro[2.4]heptane-5-carboxylic acid") and its primary hazards ("Corrosive / Irritant"). Formulas or abbreviations are legally invalid [2].
Satellite Accumulation and Final Disposition
While simple acids (like low-concentration acetic acid) can sometimes be neutralized and drain-disposed, spiro[2.4]heptane-5-carboxylic acid must never be poured down the drain . Its complex bicyclic structure is not readily biodegradable in standard Publicly Owned Treatment Works (POTW), and its aquatic toxicity profile violates the Clean Water Act (CWA) [3].
Step-by-Step Methodology: SAA to Incineration
-
SAA Placement: Move the sealed, labeled container to the laboratory's Satellite Accumulation Area (SAA). Place it inside a secondary containment bin capable of holding 110% of the primary container's volume.
-
Time Tracking: Log the accumulation start date. Under OSHA and EPA regulations, once a waste container is full, it must be removed from the SAA to a central accumulation area within three days [2].
-
EH&S Handoff: Submit a waste pickup request to your Environmental Health and Safety (EH&S) department. Provide the exact volume and CAS number (109532-61-8) for the RCRA manifest.
-
Final Destruction (Incineration): The waste contractor will route this chemical for thermal incineration. Why? Incineration completely cleaves the strained spiro-ring and oxidizes the carbon backbone into CO
and H O, eliminating all environmental contamination risks.
Workflow for the safe segregation, collection, and disposal of spiro[2.4]heptane-5-carboxylic acid.
Emergency Logistics: Spill Response Protocol
In the event of a localized benchtop spill, rapid neutralization and containment are required to prevent respiratory irritation (H335) and surface corrosion.
-
Evacuate and Ventilate: Ensure the fume hood sash is lowered or local exhaust ventilation is maximized. Alert nearby personnel.
-
Neutralization: Do not use water, which will simply spread the acid. Generously apply a weak solid base, such as sodium bicarbonate (NaHCO
) or a commercial acid spill kit, directly onto the liquid. -
Observation: Wait for the effervescence (CO
gas evolution) to completely stop. This physical cue validates that the carboxylic acid has been successfully converted into its benign sodium salt. -
Collection: Sweep the neutralized paste using a plastic pan and brush. Place the residue into a wide-mouth HDPE container.
-
Disposal: Label the container as "Hazardous Waste - Spill Debris (Neutralized Spiro[2.4]heptane-5-carboxylic acid)" and transfer to the SAA for EH&S pickup.
References
-
PubChem Database . "Spiro[2.4]heptane-5-carboxylic acid | C8H12O2 | CID 13928496 - Safety and Hazards". National Center for Biotechnology Information. Available at:[Link]
-
Environmental Protection Agency (EPA) . "Managing Your Hazardous Waste: A Guide for Small Businesses". US EPA. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA) . "Laboratory Safety Guidance". US Department of Labor. Available at: [Link]
Personal Protective Equipment (PPE) & Handling Guide: Spiro[2.4]heptane-5-carboxylic Acid
[1]
Part 1: Executive Safety Directive
Stop and Read: This compound is not a generic organic building block. It carries a GHS "Danger" signal word primarily due to H318: Causes Serious Eye Damage .[1] Unlike standard irritants (H319), this classification implies that irreversible corneal damage can occur upon contact.
Core Safety Philosophy: Treat Spiro[2.4]heptane-5-carboxylic acid as a corrosive liquid with high optical toxicity. Your primary barrier against permanent injury is eye protection , followed by contact prevention .
Part 2: Chemical Hazard Profile & PPE Matrix
Chemical Intelligence[2]
-
Physical State: Liquid .[2]
-
Molecular Weight: 140.18 g/mol .[1]
-
Acidity: Carboxylic acid functionality (
). -
Structural Risk: The spiro[2.4]heptane core contains a strained cyclopropane ring fused to a cyclopentane. While generally stable, strained rings can exhibit unexpected reactivity under strong acidic or nucleophilic conditions.
PPE Selection Matrix
| Protection Zone | Mandatory PPE | Technical Justification |
| Eyes (Critical) | Chemical Splash Goggles (ANSI Z87.1+) | H318 Hazard. Safety glasses are insufficient because they do not seal against liquid splashes or aerosols. A face shield is required for volumes >50 mL. |
| Hands (Primary) | Nitrile Gloves (Min. 0.11 mm / 4 mil) | Nitrile provides excellent resistance to organic acids. |
| Hands (Secondary) | Double Gloving | Required during transfer operations. The outer glove acts as a sacrificial barrier against the liquid. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | H335 Hazard. Prevents inhalation of acidic vapors or aerosols which can damage mucous membranes. |
| Body | Chemical-Resistant Lab Coat | Must be buttoned to the neck. Cotton blends are acceptable; avoid synthetics that melt. |
Part 3: Operational Protocols
Workflow Visualization: PPE Decision Logic
This diagram illustrates the decision-making process for selecting PPE based on the scale of operation.
Figure 1: Risk-based PPE selection logic ensuring escalated protection for higher-volume handling.
Safe Handling Procedures
A. Receipt & Storage
-
Inspect: Upon receipt, check the bottle for signs of leakage or crystallization (though typically liquid, impurities may induce solidification).
-
Store: Keep in a cool, dry place. Ensure the cap is tightly sealed to prevent moisture absorption, which can degrade the carboxylic acid or affect stoichiometry .
B. Transfer & Weighing (Liquid)
-
Engineering Control: All open-container manipulations must occur inside a certified fume hood.
-
Technique:
-
Place a chemically resistant tray (polypropylene) in the hood to contain potential drips.
-
Use a positive displacement pipette or a glass syringe for accurate transfer. Viscous acids can adhere to standard pipette tips, leading to inaccuracy and dripping.
-
Do not pour directly from the stock bottle if possible. Decant into a secondary container or use a syringe to withdraw.
-
-
Self-Validation: If you smell a sharp, acidic odor, your engineering controls (fume hood) are failing or the sash is too high. Stop immediately.
C. Reaction Setup
-
Compatibility: Avoid contact with strong bases (exothermic neutralization) and strong oxidizing agents.
-
Strain Alert: The spiro-cyclopropane ring is strained. While stable under standard conditions, avoid uncontrolled heating with strong Lewis acids, which could theoretically trigger ring-opening rearrangements.
Part 4: Emergency Response & Disposal
Emergency Workflow: Exposure Response
Immediate action is critical for H318 (Eye Damage) hazards.
Figure 2: Immediate response protocol for exposure incidents. Eye contact requires aggressive irrigation.
Spill Cleanup (Small Scale < 50 mL)
-
Evacuate: Alert nearby personnel.
-
PPE: Don double nitrile gloves , goggles, and a lab coat.
-
Neutralize: Cover the spill with sodium bicarbonate (baking soda) or a commercial acid neutralizer. Wait for bubbling to cease (
evolution). -
Collect: Sweep up the neutralized solid residue into a hazardous waste bag.
-
Clean: Wipe the area with water and soap.[3]
Disposal
-
Classification: Hazardous Organic Acid Waste.
-
Protocol: Dissolve in a combustible solvent (if not already liquid) and dispose of in the organic acid waste stream .
-
Do NOT: Do not dispose of down the drain. Do not mix with cyanide or sulfide waste streams.
References
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
